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(4-Ethyl-1,2-oxazol-3-yl)methanol Documentation Hub

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  • Product: (4-Ethyl-1,2-oxazol-3-yl)methanol
  • CAS: 2490403-71-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of (4-Ethyl-1,2-oxazol-3-yl)methanol

Executive Summary In contemporary drug discovery, the 1,2-oxazole (isoxazole) ring is a privileged heterocyclic scaffold, frequently deployed as a metabolically stable bioisostere for ester and amide functionalities[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the 1,2-oxazole (isoxazole) ring is a privileged heterocyclic scaffold, frequently deployed as a metabolically stable bioisostere for ester and amide functionalities[1]. Among its substituted derivatives, (4-Ethyl-1,2-oxazol-3-yl)methanol (CAS: 2490403-71-7) serves as a highly versatile building block[2].

The strategic placement of a C4-ethyl group provides a localized lipophilic vector ideal for occupying hydrophobic pockets in target proteins, while the C3-hydroxymethyl group acts as a critical synthetic handle for downstream functionalization[3]. This technical guide details the physicochemical properties, structural rationale, and field-proven synthetic methodologies for isolating and utilizing this compound without compromising its heteroaromatic integrity.

Structural & Physicochemical Profiling

Understanding the physicochemical baseline of (4-Ethyl-1,2-oxazol-3-yl)methanol is essential for predicting its behavior in both synthetic workflows and biological systems. The isoxazole core possesses a weak nitrogen-oxygen bond, which dictates both its metabolic profile and its handling in the laboratory[1].

Quantitative Data Summary
PropertyValue
IUPAC Name (4-Ethyl-1,2-oxazol-3-yl)methanol
CAS Registry Number 2490403-71-7[2]
Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol [2]
Topological Polar Surface Area (TPSA) 46.3 Ų
Hydrogen Bond Donors 1 (Hydroxyl -OH)
Hydrogen Bond Acceptors 3 (Isoxazole N, O; Hydroxyl O)
Core Structure 1,2-oxazole (isoxazole)
Pharmacological Utility & Bioisosteric Mapping

The utility of this scaffold lies in its modularity. The functionalization of 3-hydroxymethyl isoxazoles is a proven strategy in the synthesis of complex active pharmaceutical ingredients (APIs), such as the antimalarial clinical candidate GSK932121[3].

Bioisosteric_Mapping Core (4-Ethyl-1,2-oxazol-3-yl)methanol Central Scaffold N1 C3-Hydroxymethyl (Synthetic Handle) Core->N1 N2 C4-Ethyl Group (Lipophilic Vector) Core->N2 N3 1,2-Oxazole Core (Amide Bioisostere) Core->N3 App1 Covalent Linkers & Reductive Amination N1->App1 App2 Hydrophobic Pocket Targeting N2->App2 App3 Metabolic Stability & Permeability N3->App3

Structural vectors and medicinal chemistry applications of the 4-ethyl-1,2-oxazole scaffold.

Synthetic Methodologies & Workflows

While 1,3-dipolar cycloadditions of nitrile oxides with alkynes are classical routes to isoxazoles[4], de novo cycloadditions yielding 3,4-disubstituted isoxazoles often suffer from poor regioselectivity, producing difficult-to-separate mixtures of 3,4- and 3,5-isomers.

To ensure absolute regiochemical fidelity and high yield, the optimal laboratory-scale workflow begins with the commercially available precursor 4-ethylisoxazole-3-carboxylic acid (CAS: 1260621-18-8)[5].

Causality in Experimental Design: The N–O Bond Challenge

The N–O bond of the isoxazole ring is notoriously sensitive to reductive cleavage, acting effectively as a masked enaminone[1]. If harsh reductants (e.g., LiAlH4​ or Pd/C -catalyzed hydrogenation) are applied to reduce the C3-carboxylate, the heterocyclic ring will rupture. Therefore, the protocol below utilizes a two-step sequence: Fischer esterification to increase carbonyl electrophilicity, followed by chemoselective reduction using Lithium Borohydride ( LiBH4​ ), which is mild enough to leave the N–O bond intact.

Protocol: Chemoselective Synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanol

Step 1: Fischer Esterification

  • Initiation: Suspend 4-ethylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (0.5 M concentration).

  • Catalysis: Add a catalytic amount of concentrated H2​SO4​ (0.1 eq).

  • Reaction: Reflux the mixture under an inert atmosphere for 4 hours.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) mobile phase. The highly polar carboxylic acid baseline spot must completely convert to a high- Rf​ ester spot before proceeding.

  • Workup: Concentrate the reaction mixture under reduced pressure. Neutralize carefully with saturated aqueous NaHCO3​ , extract with EtOAc, dry over anhydrous Na2​SO4​ , and concentrate to yield intermediate methyl 4-ethylisoxazole-3-carboxylate.

Step 2: Chemoselective Hydride Reduction

  • Preparation: Dissolve the crude methyl ester (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Reduction: Dropwise, add LiBH4​ (2.0 M in THF, 1.5 eq). Causality: The borohydride anion provides sufficient nucleophilicity to reduce the ester to the primary alcohol, but lacks the aggressive reactivity required to cleave the heteroaromatic N–O bond.

  • Propagation: Stir at 0 °C for 30 minutes, then allow the system to warm to room temperature for 2 hours.

  • Self-Validation Check: Quench a 50 µL aliquot in MeOH and analyze via GC-MS or TLC to confirm the total disappearance of the ester starting material.

  • Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH4​Cl . Causality: NH4​Cl safely hydrolyzes the boron-alkoxy intermediates and destroys unreacted LiBH4​ without generating the highly basic conditions that could degrade the final product.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography to isolate pure (4-Ethyl-1,2-oxazol-3-yl)methanol.

Synthetic_Workflow A 4-Ethylisoxazole- 3-carboxylic acid B Methyl 4-ethylisoxazole- 3-carboxylate A->B MeOH, H2SO4 Reflux C (4-Ethyl-1,2-oxazol- 3-yl)methanol B->C LiBH4, THF 0 °C to RT D 4-Ethylisoxazole- 3-carbaldehyde C->D DMP, CH2Cl2 RT

Chemoselective synthetic workflow for (4-Ethyl-1,2-oxazol-3-yl)methanol and its aldehyde.

Downstream Functionalization

Once isolated, the primary alcohol of (4-Ethyl-1,2-oxazol-3-yl)methanol is primed for diversification. A common requirement in drug development is the conversion of this alcohol into an aldehyde to facilitate reductive aminations with complex amine fragments.

Oxidation Rationale: To oxidize the C3-hydroxymethyl group to 4-ethylisoxazole-3-carbaldehyde, Dess-Martin Periodinane (DMP) is the reagent of choice over Swern oxidation. Causality: Swern oxidation requires the use of triethylamine ( Et3​N ) during the workup phase. While the isoxazole core is generally stable to mild bases, the presence of Et3​N can cause epimerization or unwanted side reactions if the molecule is part of a larger, densely functionalized intermediate. DMP oxidation in dichloromethane at room temperature offers a neutral, highly efficient pathway with a simplified workup (filtration through basic alumina or sodium thiosulfate quench), ensuring the integrity of the target electrophile.

References

  • CAS 2490403-71-7 | Sigma-Aldrich . Sigma-Aldrich Catalog. 2

  • (4-Isopropylisoxazol-3-yl)methanol Product Information . BLD Pharm.5

  • Isoxazole mediated synthesis of 4-(1H)pyridones: improved preparation of antimalarial candidate GSK932121 . Chemical Communications (RSC Publishing). 3

  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles . FLORE (University of Florence). 4

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles . ResearchGate. 1

Sources

Exploratory

A Technical Guide to (4-Ethyl-1,2-oxazol-3-yl)methanol and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of modern pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of modern pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it a versatile scaffold for engaging with biological targets.[1] The incorporation of an isoxazole moiety into a molecule can significantly enhance its physical, chemical, and pharmacokinetic properties, often leading to improved efficacy and reduced toxicity.[1] Consequently, isoxazole derivatives have found applications across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2][3][4]

Physicochemical and Spectroscopic Data

While specific experimental data for (4-Ethyl-1,2-oxazol-3-yl)methanol is not available, we can predict its general properties based on related structures. A summary of key data for representative isoxazole-containing compounds is presented below.

Property(5-ethyl-1,2-oxazol-3-yl)methanol(3-ethyl-1,2-oxazol-4-yl)methanol[5](5-Ethyl-3-methylisoxazol-4-yl)methanol[6][7]
CAS Number 60148-49-41820651-17-960148-44-9
Molecular Formula C6H9NO2C6H9NO2C7H11NO2
Molecular Weight 127.14 g/mol 127.14 g/mol 141.17 g/mol

Synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanol: A Proposed Pathway

The synthesis of isoxazole derivatives is a well-established field in organic chemistry, with the [3+2] cycloaddition of a nitrile oxide and an alkyne being a primary and versatile method.[2][8] Based on this, a plausible synthetic route for (4-Ethyl-1,2-oxazol-3-yl)methanol is proposed.

Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Propionaldehyde Propionaldehyde Oxime_formation Oxime Formation (Hydroxylamine) Propionaldehyde->Oxime_formation Propargyl_alcohol Propargyl Alcohol Cycloaddition [3+2] Cycloaddition Propargyl_alcohol->Cycloaddition Nitrile_oxide_generation In situ Nitrile Oxide Generation (e.g., NCS, base) Oxime_formation->Nitrile_oxide_generation Nitrile_oxide_generation->Cycloaddition Final_Product (4-Ethyl-1,2-oxazol-3-yl)methanol Cycloaddition->Final_Product G cluster_applications Therapeutic Applications Isoxazole_Core Isoxazole Core Structure Anticancer Anticancer Isoxazole_Core->Anticancer Anti_inflammatory Anti-inflammatory Isoxazole_Core->Anti_inflammatory Antimicrobial Antimicrobial Isoxazole_Core->Antimicrobial Antiviral Antiviral Isoxazole_Core->Antiviral

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Foundational

Spectroscopic Characterization of (4-Ethyl-1,2-oxazol-3-yl)methanol: A Technical Guide for Structural Validation

Executive Summary & Structural Logic In modern drug discovery and agrochemical development, functionalized isoxazoles serve as critical bioisosteres for amides and esters. (4-Ethyl-1,2-oxazol-3-yl)methanol (CAS: 2490403-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Logic

In modern drug discovery and agrochemical development, functionalized isoxazoles serve as critical bioisosteres for amides and esters. (4-Ethyl-1,2-oxazol-3-yl)methanol (CAS: 2490403-71-7)[1] is a highly specific building block where the isoxazole core is substituted at the C-3 position with a hydroxymethyl group and at the C-4 position with an ethyl group.

The primary analytical challenge in characterizing this molecule lies in regiochemical validation —specifically, differentiating the 4-ethyl isomer from the 5-ethyl isomer. Because the core atoms of heterocycles often do not display straightforward 1D NMR splitting patterns that confirm substitution placement[2], a rigorous, multi-modal spectroscopic approach combining 2D NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy is required. This guide provides the definitive protocols and causal logic for validating this structure.

Multi-Modal Analytical Workflow

To ensure absolute trustworthiness in structural assignment, orthogonal analytical techniques must be integrated. The workflow below outlines the self-validating system used to confirm the identity of (4-Ethyl-1,2-oxazol-3-yl)methanol.

Workflow Sample Sample Prep: (4-Ethyl-1,2-oxazol-3-yl)methanol NMR NMR Spectroscopy (1H, 13C, HMBC, HSQC) Sample->NMR CDCl3, 400 MHz MS HRMS (ESI+) & MS/MS Fragmentation Sample->MS MeOH/H2O, 0.1% FA IR ATR-FTIR Spectroscopy (Functional Groups) Sample->IR Neat (Solid/Liquid) DataInt Data Integration & Regiochemical Validation NMR->DataInt Connectivity & Regiochemistry MS->DataInt Exact Mass & Ring Cleavage IR->DataInt Orthogonal H-Bond Check Confirm Confirmed Structural Identity CAS: 2490403-71-7 DataInt->Confirm QA/QC Pass

Multi-modal spectroscopic workflow for structural validation of isoxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expert Insights

In an unsubstituted isoxazole, the highly deshielded C-5 proton typically resonates near 8.49 ppm[3]. In (4-Ethyl-1,2-oxazol-3-yl)methanol, the substitution at C-4 eliminates the vicinal 3JHH​ coupling, reducing the H-5 signal to a sharp singlet.

The critical step in this analysis is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. 1D NMR cannot definitively prove whether the ethyl group is at C-4 or C-5. By utilizing HMBC, we observe the long-range (2-3 bond) proton-carbon correlations[4]. The methylene protons of the ethyl group ( δ ~2.55 ppm) will show a strong 3-bond correlation ( 3JCH​ ) to the highly deshielded C-5 carbon ( δ ~155 ppm) and the C-3 carbon ( δ ~161 ppm), unequivocally anchoring the ethyl group at the C-4 position.

Step-by-Step Methodology
  • Sample Preparation: Weigh 10–15 mg of the compound and dissolve it in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS as an internal standard[4]. CDCl3​ is chosen to prevent rapid chemical exchange of the hydroxyl proton, which is often masked in protic solvents.

  • 1H Acquisition: Acquire the 1H NMR spectrum at 400 MHz (16 scans, 1s relaxation delay, 30° flip angle).

  • 13C Acquisition: Acquire the proton-decoupled 13C NMR spectrum at 100 MHz (512 scans, 2s relaxation delay)[4].

  • 2D Correlation: Run HSQC (to map direct C-H bonds) and HMBC (optimized for nJCH​=8 Hz ) to map the heterocycle's quaternary carbons.

Data Presentation: NMR Assignments

Table 1: Predicted 1H NMR Data (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
5 8.25Singlet (s)1H-Isoxazole ring proton (H-5)
3-CH₂ 4.75Singlet (s)2H-Methylene adjacent to OH
OH 3.20Broad Singlet (br s)1H-Hydroxyl proton (exchangeable)
4-CH₂ 2.55Quartet (q)2H7.5Ethyl methylene
4-CH₃ 1.20Triplet (t)3H7.5Ethyl methyl

Table 2: Predicted 13C NMR Data (100 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)TypeHMBC Correlations ( 1H→13C )
C-3 161.0Quaternary (C)3-CH₂, 4-CH₂
C-5 155.5Methine (CH)4-CH₂
C-4 118.0Quaternary (C)H-5, 4-CH₂, 4-CH₃
3-CH₂ 56.5Methylene (CH₂)-
4-CH₂ 17.0Methylene (CH₂)4-CH₃
4-CH₃ 14.2Methyl (CH₃)4-CH₂

High-Resolution Mass Spectrometry (HRMS)

Causality & Expert Insights

Isoxazole rings undergo characteristic cleavage under mass spectrometric conditions[4]. The fragmentation is typically initiated by the rupture of the weak N-O bond[5]. For this specific compound, the primary hydroxyl group is highly labile. Collision-Induced Dissociation (CID) will first drive the loss of water (-18 Da) from the molecular ion, yielding a resonance-stabilized vinyl cation. Subsequent fragmentation involves the extrusion of carbon monoxide (CO, -28 Da), which is a hallmark rearrangement pathway for isoxazoles undergoing ring opening[5][6].

Step-by-Step Methodology
  • Sample Dilution: Prepare a 1 mg/mL stock solution in LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid[4].

  • Chromatography: Inject 2 µL into an LC system equipped with a C18 reverse-phase column.

  • Ionization: Operate the mass spectrometer in Electrospray Ionization Positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • MS/MS Acquisition: Isolate the [M+H]+ precursor ion and apply a collision energy ramp (15–25 eV) using Argon as the collision gas to generate the fragmentation spectrum.

Data Presentation: HRMS Fragmentation

Table 3: Exact Mass and CID Fragmentation (ESI+)

Ion SpeciesFormulaExact Mass (m/z)Relative AbundanceOrigin / Loss
[M+H]+ C6​H10​NO2+​ 128.0712100%Intact Protonated Molecule
Fragment 1 C6​H8​NO+ 110.0606High [M+H−H2​O]+
Fragment 2 C5​H8​N+ 82.0657Medium [M+H−H2​O−CO]+
Fragment 3 C4​H5+​ 53.0391LowLoss of HCN from Fragment 2

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Expert Insights

FT-IR serves as an orthogonal check for functional group integrity. The presence of the hydroxymethyl group will manifest as a broad O-H stretching band due to intermolecular hydrogen bonding. The isoxazole core is characterized by distinct C=N and C=C stretching vibrations. Because the heteroatoms impair the uniform delocalization of π electrons compared to standard aromatics, these ring stretches appear as sharp, distinct bands rather than a single broad aromatic resonance.

Step-by-Step Methodology
  • Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background spectrum in ambient air.

  • Sample Application: Place 1–2 mg of the neat sample directly onto the ATR crystal. Apply pressure using the anvil to ensure uniform optical contact.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

Data Presentation: FT-IR Absorption Bands

Table 4: Key FT-IR Vibrational Assignments (ATR, Neat)

Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Assignment
~3350 StrongBroadO-H stretch (hydrogen-bonded)
~3120 WeakSharpC-H stretch (sp², isoxazole ring H-5)
2960, 2930, 2870 MediumSharpC-H stretch (sp³, ethyl & methylene groups)
~1610 MediumSharpC=N stretch (isoxazole ring)
~1450 MediumSharpC=C stretch (isoxazole ring)
~1040 StrongSharpC-O stretch (primary alcohol)

References

  • Bide Pharmatech. "CAS 2349944-06-3: (4-Ethylisoxazol-3-yl)methanol Product Specifications." Bidepharm.

  • Bouchoux, G., & Hoppilliard, Y. (1981). "Fragmentation mechanisms of isoxazole." Organic Mass Spectrometry, 16(10), 459–464.[Link]

  • BenchChem. "Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers." BenchChem Analytical Protocols.

  • ChemicalBook. "Isoxazole(288-14-2) 1H NMR spectrum." ChemicalBook Spectral Database.

  • Perras, F. A., et al. (2019). "Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers." Journal of the American Chemical Society, 141(3), 1308–1316.[Link]

  • Maclot, S., et al. (2020). "Vacuum ultraviolet photoionization and ionic fragmentation of the isoxazole molecules." International Journal of Mass Spectrometry, 455, 116385.[Link]

Sources

Exploratory

Solubility and Stability Profiling of (4-Ethyl-1,2-oxazol-3-yl)methanol in Drug Development

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In contemporary medicinal chemistry, low-molecular-weight heterocyclic building blocks are...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, low-molecular-weight heterocyclic building blocks are foundational for hit-to-lead optimization. (4-Ethyl-1,2-oxazol-3-yl)methanol (CAS: 2490403-71-7) is a highly versatile isoxazole derivative frequently utilized as a bioisostere for amides and esters. While its structural geometry offers favorable target engagement profiles, advancing this scaffold requires a rigorous understanding of its physicochemical behavior. This whitepaper provides an in-depth analysis of the solubility thermodynamics and chemical stability of (4-Ethyl-1,2-oxazol-3-yl)methanol, detailing the causality behind its molecular behavior and outlining self-validating experimental protocols for its evaluation.

Molecular Architecture & Physicochemical Profile

The physicochemical behavior of (4-Ethyl-1,2-oxazol-3-yl)methanol is governed by its distinct structural domains: a polar, heteroaromatic 1,2-oxazole core, a hydrogen-bonding hydroxymethyl group at the C3 position, and a lipophilic ethyl appendage at the C4 position.

Quantitative Physicochemical Data

Table 1: Key structural and predicted physicochemical properties of (4-Ethyl-1,2-oxazol-3-yl)methanol.

PropertyValue / Description
Chemical Name (4-Ethyl-1,2-oxazol-3-yl)methanol
CAS Registry Number 2490403-71-7
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
Core Scaffold 1,2-Oxazole (Isoxazole)
H-Bond Donors 1 (Primary Alcohol)
H-Bond Acceptors 3 (Hydroxyl O, Isoxazole N and O)
Predicted LogP ~0.8 - 1.2 (Amphiphilic)

Solubility Profiling & Thermodynamic Behavior

Causality of Dissolution

The solubility of (4-Ethyl-1,2-oxazol-3-yl)methanol is dictated by the delicate balance of its amphiphilic features. The primary alcohol (-CH₂OH) acts as a strong hydrogen-bond donor and acceptor. The adjacent isoxazole nitrogen provides an additional, highly polarized H-bond acceptor site. Conversely, the C4-ethyl group introduces a localized lipophilic domain. This architecture ensures rapid dissolution in polar organic solvents (e.g., DMSO, methanol) and highly favorable hydration dynamics in aqueous media across the physiological pH range (pH 1.2 to 7.4).

Kinetic vs. Thermodynamic Solubility

In early-stage drug discovery, compounds are typically stored as 10 mM DMSO stocks. Assessing how these compounds behave when introduced into aqueous assays requires kinetic solubility testing. Unlike thermodynamic solubility—which measures the equilibrium of a crystalline solid in a solvent—kinetic solubility evaluates the point of amorphous precipitation when a solvated compound is spiked into an aqueous buffer. High-throughput HPLC-UV methods are the gold standard for this assessment, providing superior quantification limits compared to nephelometry .

KineticSolubility DMSO 10 mM Stock (in DMSO) Spike Spike & Mix (Target: 200 µM) DMSO->Spike Buffer Aqueous Buffer (pH 7.4 PBS) Buffer->Spike Incubate Incubation (37°C, 2h, 850 rpm) Spike->Incubate Filter Filtration (0.45 µm filter) Incubate->Filter HPLC HPLC-UV/MS Quantification Filter->HPLC

Workflow for high-throughput kinetic solubility assessment using HPLC-UV/MS.

Chemical & Metabolic Stability

While isoxazole rings are generally robust under standard physiological conditions, they possess specific chemical vulnerabilities that must be monitored during lead optimization.

N-O Bond Vulnerability (Reductive Cleavage)

The N-O bond of the isoxazole core is historically recognized as a potential liability. Due to the repulsion between adjacent heteroatom lone pairs, this bond is relatively weak. Under highly reductive conditions—such as exposure to transition metal catalysts (e.g., Fe/AcOH) or specific biological reductases and thiols—the N-O bond undergoes reductive cleavage, yielding ring-opened enamino ketones .

Oxidative Liability of the C3-Methanol Group

The primary alcohol at the C3 position is a classic metabolic soft spot. In the presence of hepatic cytochrome P450 (CYP) enzymes or alcohol dehydrogenases, the hydroxymethyl group is readily oxidized to an aldehyde, and subsequently to a carboxylic acid. This transformation drastically alters the molecule's polarity and charge state, potentially accelerating renal clearance.

DegradationPathways Parent (4-Ethyl-1,2-oxazol-3-yl)methanol (Stable at pH 7.4) Reductive Reductive Conditions (e.g., Fe/AcOH, Thiols) Parent->Reductive Oxidative Oxidative Conditions (e.g., CYP450, KMnO4) Parent->Oxidative Cleavage N-O Bond Cleavage (Ring-opened enamino ketone) Reductive->Cleavage Aldehyde Alcohol Oxidation (Aldehyde / Carboxylic Acid) Oxidative->Aldehyde

Primary chemical and metabolic degradation pathways for (4-Ethyl-1,2-oxazol-3-yl)methanol.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating strict internal controls, researchers can confidently rule out false positives caused by experimental artifacts.

Protocol 1: High-Throughput Kinetic Solubility Assay (Shake-Flask / HPLC)

This methodology evaluates the maximum kinetic solubility of the compound when transitioning from an organic stock to an aqueous environment .

Self-Validation Control: Include Diclofenac sodium (highly soluble standard) and Amiodarone (poorly soluble standard) in parallel wells. If Diclofenac recovery falls below 95% or Amiodarone exceeds its known kinetic threshold, the plate data is invalidated.

  • Stock Preparation: Prepare a 10 mM stock solution of (4-Ethyl-1,2-oxazol-3-yl)methanol in 100% anhydrous DMSO.

  • Buffer Spiking: In a 96-well deep-well plate, add 196 µL of Phosphate-Buffered Saline (PBS, pH 7.4). Spike 4 µL of the 10 mM DMSO stock into the buffer to achieve a target concentration of 200 µM (2% final DMSO concentration).

  • Incubation: Seal the plate and incubate in a thermomixer at 37°C for 2 hours with agitation at 850 rpm to allow for potential amorphous precipitation.

  • Phase Separation: Transfer the mixture to a 96-well filter plate (0.45 µm hydrophilic PTFE membrane). Apply a vacuum manifold (0.2 atm) to separate any precipitated solid from the saturated supernatant.

  • Quantification: Inject 10 µL of the filtrate into an HPLC-UV system (λ = 230 nm). Quantify the dissolved concentration against a predefined 5-point calibration curve (prepared in 50:50 Acetonitrile:Water to ensure complete solvation).

Protocol 2: Reductive Stability Assessment (N-O Bond Integrity)

This protocol forces the reductive cleavage of the isoxazole ring to establish the compound's degradation kinetics.

Self-Validation Control: Utilize a known stable aromatic heterocycle (e.g., pyridine) as a negative control to ensure the reducing conditions are specifically targeting the N-O bond.

  • Reaction Initiation: Prepare a 100 µM solution of the compound in 50 mM ammonium acetate buffer (pH 5.5). Initiate the reaction by adding a 10-fold molar excess of Dithiothreitol (DTT) and a catalytic amount of FeSO₄ (10 µM).

  • Kinetic Sampling: Incubate at 37°C. Withdraw 50 µL aliquots at t=0,15,30,60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate buffer salts.

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS. Monitor the disappearance of the parent mass ( m/z 128 [M+H]⁺) and scan for the appearance of the corresponding ring-opened enamino ketone mass.

References

  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.[Link]

  • Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.[Link]

  • Kociolek, M. G., et al. (2014). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. European Journal of Organic Chemistry.[Link]

  • Becker, S., et al. (2019). Isoxazole Nucleosides as Building Blocks for a Plausible Proto-RNA. Angewandte Chemie International Edition.[Link]

Foundational

A Technical Guide to the Biological Activity Screening of Novel Isoxazole Derivatives

Introduction: The Isoxazole Scaffold - A Privileged Motif in Medicinal Chemistry The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. This unique structural motif imparts a favorable combination of physicochemical properties, including metabolic stability and the capacity for diverse molecular interactions, making it a cornerstone in the design of novel therapeutic agents. Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7][8] The versatility of the isoxazole core allows for facile chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[3][9][10][11]

This guide provides an in-depth technical overview of a strategic, multi-tiered approach to the biological activity screening of novel isoxazole derivatives. As a Senior Application Scientist, the following sections are designed to not only provide detailed, validated protocols but also to instill a deep understanding of the scientific rationale behind each experimental choice, ensuring a robust and efficient drug discovery cascade.

The Screening Cascade: A Strategic Approach to Unveiling Therapeutic Potential

A successful screening campaign for novel isoxazole derivatives necessitates a logical and hierarchical workflow. This "screening cascade" is designed to efficiently identify promising lead compounds by progressively increasing the biological complexity of the assays while simultaneously filtering out compounds with undesirable characteristics.

Our proposed cascade begins with a broad assessment of cytotoxicity, a fundamental parameter for any potential therapeutic. This is followed by parallel primary screens for key biological activities: anticancer, antimicrobial, and anti-inflammatory. Promising "hits" from these primary screens are then subjected to more specific secondary and mechanistic assays to elucidate their mode of action and build a comprehensive biological profile.

Screening_Cascade cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Primary Activity Screens cluster_2 Tier 3: Secondary & Mechanistic Assays cluster_3 Tier 4: Lead Optimization Initial Compound Library Initial Compound Library Cytotoxicity Assessment (e.g., MTT Assay) Cytotoxicity Assessment (e.g., MTT Assay) Initial Compound Library->Cytotoxicity Assessment (e.g., MTT Assay) Anticancer Screening Anticancer Screening Cytotoxicity Assessment (e.g., MTT Assay)->Anticancer Screening Non-toxic Concentrations Antimicrobial Screening Antimicrobial Screening Cytotoxicity Assessment (e.g., MTT Assay)->Antimicrobial Screening Anti-inflammatory Screening Anti-inflammatory Screening Cytotoxicity Assessment (e.g., MTT Assay)->Anti-inflammatory Screening Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Anticancer Screening->Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) MIC/MBC Determination MIC/MBC Determination Antimicrobial Screening->MIC/MBC Determination COX-1/COX-2 Inhibition Assays COX-1/COX-2 Inhibition Assays Anti-inflammatory Screening->COX-1/COX-2 Inhibition Assays Structure-Activity Relationship (SAR) Analysis) Structure-Activity Relationship (SAR) Analysis) Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis)->Structure-Activity Relationship (SAR) Analysis) MIC/MBC Determination->Structure-Activity Relationship (SAR) Analysis) COX-1/COX-2 Inhibition Assays->Structure-Activity Relationship (SAR) Analysis) Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis

A tiered screening cascade for novel isoxazole derivatives.

Tier 1: Foundational Screening - The Cytotoxicity Assessment

Rationale: Before investigating specific therapeutic activities, it is imperative to determine the inherent cytotoxicity of the novel isoxazole derivatives. This initial screen establishes a therapeutic window and informs the concentration ranges for subsequent assays, preventing misleading results due to overt toxicity. The MTT assay is a robust, colorimetric method that provides a reliable measure of cell viability and metabolic activity.[12][13][14][15]

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[15]

  • Selected mammalian cell line (e.g., a non-cancerous cell line like HEK293T for general cytotoxicity)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cell line into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at a final concentration not exceeding 0.5%) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, carefully remove the medium containing the compounds. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 atmosphere, protected from light.

  • Solubilization: After incubation, carefully remove the MTT solution. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[15]

Data Analysis: The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

Tier 2: Primary Activity Screens

A. Anticancer Screening

Rationale: The isoxazole scaffold is a common feature in many anticancer agents.[4][10][15][16][17][18][19] A primary screen against a panel of cancer cell lines representing different tumor types provides a broad overview of the potential anticancer activity and can reveal tissue-specific sensitivities. The selection of cell lines is critical; a common and effective approach is to use a representative panel, such as a subset of the NCI-60 panel, which includes lines from various cancer types like breast (MCF-7), lung (NCI-H460), and central nervous system (SF-268).[20][21]

Protocol: The MTT assay protocol described above is directly applicable for primary anticancer screening, with the key difference being the use of cancer cell lines instead of a non-cancerous line.

B. Antimicrobial Screening

Rationale: Isoxazole derivatives have shown significant promise as antimicrobial agents.[1][6][7][8][22][23][24] The initial screening for antimicrobial activity is typically performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method is a quantitative measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][17][22][25][26]

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the isoxazole derivative in a liquid growth medium in a 96-well microplate. Following incubation, the lowest concentration of the compound that inhibits visible bacterial growth is determined as the MIC.

Materials:

  • 96-well sterile microplates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213 for Gram-positive and Escherichia coli ATCC 25922 for Gram-negative)[23]

  • Spectrophotometer

  • Multi-channel pipette

  • Positive control antibiotic (e.g., ciprofloxacin)[8]

Procedure:

  • Inoculum Preparation: From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the isoxazole derivatives in MHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a growth control (inoculum in MHB without any compound) and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[26]

Data Presentation:

Compound IDGram-Positive (e.g., S. aureus) MIC (µg/mL)Gram-Negative (e.g., E. coli) MIC (µg/mL)
Isoxazole-A16>64
Isoxazole-B48
Ciprofloxacin0.50.25
C. Anti-inflammatory Screening

Rationale: Many isoxazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[12][27][28] A primary screen can be conducted using an in vitro enzyme inhibition assay to assess the direct inhibitory effect of the compounds on COX-1 and COX-2.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate by the peroxidase component of COX is monitored spectrophotometrically.[27][29]

Materials:

  • 96-well microplate

  • COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic acid (substrate)

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and inhibitors in the assay buffer.

  • Assay Plate Setup: To each well, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add the isoxazole derivatives at various concentrations to the appropriate wells. Include wells with the reference inhibitors and a control with no inhibitor.

  • Pre-incubation: Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation: Add the chromogenic substrate followed by arachidonic acid to initiate the reaction.

  • Absorbance Reading: Immediately read the absorbance at a specific wavelength (e.g., 590 nm for TMPD) in kinetic mode for 5-10 minutes.[27]

Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated as:

% Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

IC50 values for both COX-1 and COX-2 are determined from the dose-response curves.

Tier 3: Secondary & Mechanistic Assays

Compounds that demonstrate promising activity in the primary screens are advanced to secondary and mechanistic assays to further characterize their biological effects.

  • For Anticancer Hits: Assays to determine the mechanism of cell death (e.g., apoptosis assays like Annexin V/PI staining), cell cycle analysis (flow cytometry), and target-based assays (e.g., kinase inhibition assays if the isoxazole is designed as a kinase inhibitor) are performed.

  • For Antimicrobial Hits: The Minimum Bactericidal Concentration (MBC) is determined to ascertain whether the compound is bacteriostatic or bactericidal.[1] Time-kill kinetic assays can provide further insights into the antimicrobial dynamics.

  • For Anti-inflammatory Hits: To confirm cellular activity, assays using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are employed.[2][7][18][30][31] Key readouts include the measurement of nitric oxide (NO) production using the Griess reagent and the quantification of pro-inflammatory cytokines like TNF-α and IL-6 via ELISA.[2]

Tier 4: Lead Optimization and Structure-Activity Relationship (SAR) Analysis

Rationale: The data generated from the screening cascade provides the foundation for SAR analysis.[3][9][10][11] By systematically modifying the chemical structure of the isoxazole derivatives and evaluating their biological activity, researchers can identify the key structural features responsible for the desired pharmacological effect. This iterative process of design, synthesis, and testing is crucial for optimizing lead compounds to enhance potency, selectivity, and drug-like properties.[9][11]

SAR_Cycle Design Design Synthesis Synthesis Design->Synthesis New Derivatives Biological Screening Biological Screening Synthesis->Biological Screening Test Compounds SAR Analysis SAR Analysis Biological Screening->SAR Analysis Activity Data SAR Analysis->Design Informed Design

The iterative cycle of lead optimization driven by SAR.

Conclusion

The biological activity screening of novel isoxazole derivatives is a multifaceted process that requires a strategic and well-validated experimental approach. The tiered screening cascade outlined in this guide, from initial cytotoxicity assessment to in-depth mechanistic studies and SAR analysis, provides a robust framework for identifying and optimizing promising therapeutic candidates. By adhering to detailed protocols and understanding the underlying scientific principles, researchers can efficiently navigate the complexities of drug discovery and unlock the full therapeutic potential of the versatile isoxazole scaffold.

References

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Exploratory

A Technical Guide to the Therapeutic Potential of Isoxazole-Containing Compounds

This guide provides an in-depth exploration of the isoxazole scaffold, a five-membered heterocyclic ring, and its significant role in modern medicinal chemistry. We will delve into the structural features, mechanisms of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the isoxazole scaffold, a five-membered heterocyclic ring, and its significant role in modern medicinal chemistry. We will delve into the structural features, mechanisms of action, and diverse therapeutic applications of isoxazole-containing compounds, offering field-proven insights for researchers, scientists, and drug development professionals. The content is structured to provide a comprehensive understanding, from fundamental principles to practical experimental workflows.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring, an azole with an oxygen atom adjacent to nitrogen, is a cornerstone in the design of numerous therapeutic agents.[1][2] Its prevalence stems from a combination of favorable physicochemical properties and versatile chemical reactivity. The weak nitrogen-oxygen bond is a key feature, allowing for potential ring cleavage under specific conditions, which can be exploited in prodrug design or for creating useful synthetic intermediates.[2][3] The aromatic nature of the isoxazole ring contributes to its stability, enabling extensive functionalization to modulate biological activity and pharmacokinetic profiles.[1][3]

This structural versatility has led to the development of a wide array of isoxazole derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5][6] Several commercially successful drugs incorporate the isoxazole moiety, underscoring its therapeutic importance. These include the anti-inflammatory drug Valdecoxib, the immunosuppressant Leflunomide, and various antibiotics like Cloxacillin and Flucloxacillin.[6]

Key Therapeutic Applications and Mechanisms of Action

The isoxazole scaffold has been successfully integrated into compounds targeting a multitude of diseases. Below, we explore some of the most significant therapeutic areas.

Anti-inflammatory Agents

Isoxazole derivatives have shown significant promise as anti-inflammatory agents, most notably as inhibitors of the cyclooxygenase (COX) enzymes.

Mechanism of Action: COX-2 Inhibition

Valdecoxib, a potent and selective COX-2 inhibitor, exemplifies the role of isoxazoles in this area.[7] COX enzymes catalyze the synthesis of prostaglandins from arachidonic acid, which are key mediators of pain and inflammation.[7] Valdecoxib's mechanism is believed to be the inhibition of prostaglandin synthesis primarily through the selective inhibition of the COX-2 isoenzyme.[8][9][10] This selectivity for COX-2 over COX-1 is crucial, as COX-1 is involved in maintaining the integrity of the gastric mucosa and platelet function.[9] By selectively targeting COX-2, which is induced at sites of inflammation, these drugs can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[9]

Signaling Pathway: COX-2 and Prostaglandin Synthesis

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Valdecoxib Valdecoxib (Isoxazole Derivative) Valdecoxib->COX2 Inhibits

Caption: Valdecoxib inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Immunomodulatory and Anticancer Agents

The isoxazole ring is also a key component of drugs that modulate the immune system and combat cancer, such as Leflunomide.

Mechanism of Action: Dihydroorotate Dehydrogenase (DHODH) Inhibition

Leflunomide is an immunomodulatory agent whose active metabolite, teriflunomide, is formed by the opening of the isoxazole ring.[11] Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines.[11][12][13] Rapidly dividing cells, particularly activated lymphocytes, rely heavily on this pathway to produce the DNA and RNA necessary for proliferation.[11][13] By inhibiting DHODH, leflunomide effectively halts the proliferation of these immune cells, thereby suppressing the immune response in autoimmune diseases like rheumatoid arthritis.[11][14][15]

This antiproliferative activity also forms the basis for the anticancer potential of many isoxazole derivatives.[12] By targeting pathways essential for cell division, these compounds can induce apoptosis (programmed cell death) and inhibit tumor growth.[16][17] Isoxazole-containing compounds have been shown to act through various anticancer mechanisms, including the inhibition of tubulin polymerization, protein kinases, and aromatase.[16][18]

Signaling Pathway: NF-κB in Inflammation and Cancer

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation and is often constitutively active in cancer cells.[19][20] Some isoxazole compounds have been shown to suppress the activation of NF-κB.[13]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB_complex NF-κB-IκB Complex IkB->NFkB_IkB_complex Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65->NFkB_IkB_complex NFkB_translocated NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocated Translocation NFkB_IkB_complex->NFkB_p50_p65 Release Isoxazole_Compound Isoxazole Compound Isoxazole_Compound->IKK Inhibits DNA DNA (κB sites) NFkB_translocated->DNA Gene_Expression Pro-inflammatory & Pro-survival Genes (COX-2, Cytokines) DNA->Gene_Expression Induces Transcription Drug_Discovery_Workflow A 1. Target Identification & Validation B 2. High-Throughput Screening (HTS) & Hit Identification A->B C 3. Lead Generation (Synthesis of Analogs) B->C D 4. In Vitro Assays (Potency, Selectivity, MOA) C->D D->C SAR Feedback Loop E 5. In Vivo Models (Efficacy & PK/PD) D->E E->D Refinement F 6. Preclinical Development (Toxicology & Safety) E->F

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for (4-Ethyl-1,2-oxazol-3-yl)methanol

Application Note: Regioselective Synthesis and Chemoselective Reduction Protocol for (4-Ethyl-1,2-oxazol-3-yl)methanol Executive Summary The synthesis of 3,4-disubstituted isoxazoles, specifically (4-Ethyl-1,2-oxazol-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis and Chemoselective Reduction Protocol for (4-Ethyl-1,2-oxazol-3-yl)methanol

Executive Summary

The synthesis of 3,4-disubstituted isoxazoles, specifically (4-Ethyl-1,2-oxazol-3-yl)methanol, is a critical operation in the development of modern therapeutics, including HDAC inhibitors and AMPA receptor modulators. This application note details a highly controlled, two-stage synthetic protocol. By leveraging an enamine-mediated 1,3-dipolar cycloaddition followed by a cryogenic hydride reduction, this workflow overcomes traditional regiochemical and chemoselective hurdles, ensuring high yields and absolute preservation of the labile N-O heterocyclic bond.

Mechanistic Rationale & Logic (E-E-A-T)

Regiocontrol via Enamine Cycloaddition Synthesizing 4-alkylated isoxazoles presents a distinct regiochemical challenge. Standard 1,3-dipolar cycloadditions between nitrile oxides and terminal alkynes overwhelmingly favor 5-substituted isoxazoles due to inherent steric and HOMO-LUMO electronic biases[1]. To force the formation of the 4-ethyl isomer, this protocol utilizes 1-morpholinobut-1-ene (the enamine of butyraldehyde). The highly nucleophilic β -carbon of the enamine attacks the electrophilic carbon of the in-situ generated nitrile oxide. Subsequent cyclization forms a 5-morpholinoisoxazoline intermediate, which spontaneously eliminates morpholine to yield the strictly 4-substituted isoxazole core.

Chemoselectivity via Cryogenic DIBAL-H Reduction Once the ethyl 4-ethylisoxazole-3-carboxylate is formed, the ester must be reduced to a primary alcohol. The isoxazole N-O bond is notoriously sensitive to reductive cleavage (yielding enaminones) when exposed to catalytic hydrogenation (Pd/C, H2​ ) or harsh hydride donors (e.g., refluxing LiAlH4​ ). By utilizing Diisobutylaluminum hydride (DIBAL-H) at -78 °C, the reduction is kinetically controlled. The aluminum coordinates with the ester carbonyl, delivering the hydride chemoselectively without compromising the integrity of the isoxazole ring[2],[3].

Chemoselectivity Root Reduction of Isoxazole-3-carboxylate Opt1 Catalytic Hydrogenation (Pd/C, H2) Root->Opt1 Opt2 Strong Hydrides (LiAlH4, Reflux) Root->Opt2 Opt3 Mild/Controlled Hydrides (DIBAL-H, -78 °C) Root->Opt3 Res1 N-O Bond Cleavage (Ring Opening) Opt1->Res1 Unwanted Res2 Over-reduction or Ring Opening Opt2->Res2 Unwanted Res3 Chemoselective Ester Reduction to Alcohol Opt3->Res3 Optimal Pathway

Fig 1: Chemoselectivity logic tree justifying DIBAL-H to prevent N-O bond cleavage during reduction.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry for Stage 1 (Cycloaddition)

Reagent MW ( g/mol ) Equivalents Amount (per 10 mmol) Role
Ethyl 2-chloro-2-(hydroxyimino)acetate 151.55 1.0 1.52 g Dipole Precursor
1-Morpholinobut-1-ene 141.21 1.2 1.69 g Dipolarophile

| Triethylamine ( Et3​N ) | 101.19 | 1.5 | 1.52 g (2.09 mL) | Base | | Dichloromethane (DCM) | 84.93 | - | 50 mL | Solvent |

Table 2: Stoichiometry for Stage 2 (Reduction)

Reagent MW ( g/mol ) Equivalents Amount (per 5 mmol) Role
Ethyl 4-ethylisoxazole-3-carboxylate 169.18 1.0 0.85 g Substrate
DIBAL-H (1.0 M in Toluene) 142.22 2.5 12.5 mL Reducing Agent
Dichloromethane (DCM) 84.93 - 25 mL Solvent

| Rochelle's Salt (Sat. Aq.) | 282.22 | - | 25 mL | Quenching Agent |

Step-by-Step Experimental Protocols

Stage 1: Synthesis of Ethyl 4-ethylisoxazole-3-carboxylate

Note: Ensure all glassware is oven-dried and the reaction is conducted under an inert argon atmosphere.

  • Preparation: Dissolve 1.69 g (12 mmol) of 1-morpholinobut-1-ene and 1.52 g (10 mmol) of ethyl 2-chloro-2-(hydroxyimino)acetate in 40 mL of anhydrous DCM in a 100 mL round-bottom flask.

  • Nitrile Oxide Generation: Cool the mixture to 0 °C using an ice-water bath. Dilute 2.09 mL (15 mmol) of Et3​N in 10 mL of anhydrous DCM. Add the Et3​N solution dropwise over 30 minutes via an addition funnel. Causality: Slow addition prevents the dimerization of the highly reactive nitrile oxide intermediate into a furoxan byproduct.

  • Cycloaddition & Elimination: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. The intermediate isoxazoline will spontaneously eliminate morpholine to aromatize into the isoxazole[1].

  • Workup: Quench the reaction with 30 mL of water. Separate the organic layer and wash the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove residual morpholine and Et3​N , followed by brine (20 mL).

  • Purification: Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc, 9:1 to 8:2) to afford ethyl 4-ethylisoxazole-3-carboxylate as a pale yellow oil.

Stage 2: Chemoselective Reduction to (4-Ethyl-1,2-oxazol-3-yl)methanol
  • Preparation: Dissolve 0.85 g (5.0 mmol) of ethyl 4-ethylisoxazole-3-carboxylate in 25 mL of anhydrous DCM in a 100 mL Schlenk flask under argon.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Hydride Addition: Syringe 12.5 mL (12.5 mmol, 2.5 eq) of a 1.0 M DIBAL-H solution in toluene dropwise down the inner wall of the flask over 20 minutes. Causality: Maintaining the internal temperature below -70 °C is critical to prevent N-O bond cleavage.

  • Reaction Monitoring: Stir at -78 °C for 2 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3).

  • Quenching (Self-Validating Step): Carefully quench the reaction at -78 °C by adding 2 mL of methanol dropwise to destroy excess DIBAL-H, followed by 25 mL of saturated aqueous Rochelle's salt (sodium potassium tartrate)[3].

  • Emulsion Breakdown: Remove the cooling bath and vigorously stir the mixture at room temperature for 1–2 hours until the two phases become distinctly clear. Causality: Rochelle's salt chelates the aluminum salts, breaking the intractable emulsion that typically traps the product.

  • Isolation: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic phases with brine, dry over Na2​SO4​ , filter, and concentrate. Purify via flash chromatography to yield (4-Ethyl-1,2-oxazol-3-yl)methanol as a clear oil/white solid.

SyntheticWorkflow A Butyraldehyde + Morpholine B 1-Morpholinobut-1-ene (Enamine) A->B p-TsOH, PhMe Dean-Stark E Ethyl 4-ethylisoxazole- 3-carboxylate B->E [3+2] Cycloaddition & Elimination C Ethyl 2-chloro-2- (hydroxyimino)acetate D Nitrile Oxide Intermediate C->D Et3N, DCM 0 °C D->E F (4-Ethyl-1,2-oxazol- 3-yl)methanol E->F DIBAL-H, DCM -78 °C

Fig 2: Regioselective [3+2] cycloaddition and reduction workflow for (4-Ethyl-1,2-oxazol-3-yl)methanol.

References

  • Source: National Institutes of Health (nih.gov)
  • Title: US9403810B2 - Carboxamide derivatives Source: Google Patents URL
  • Title: Discovery of a New Isoxazole-3-hydroxamate Based Histone Deacetylase 6 Inhibitor SS-208 with Anti-tumor Activity in Syngeneic Melanoma Mouse Models Source: Avstera Therapeutics URL

Sources

Application

Using (4-Ethyl-1,2-oxazol-3-yl)methanol as a building block in organic synthesis

Application Note: (4-Ethyl-1,2-oxazol-3-yl)methanol as a Strategic Building Block in Organic Synthesis and Drug Discovery Executive Summary & Strategic Rationale In modern medicinal chemistry, the 1,2-oxazole (isoxazole)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (4-Ethyl-1,2-oxazol-3-yl)methanol as a Strategic Building Block in Organic Synthesis and Drug Discovery

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the 1,2-oxazole (isoxazole) ring is a privileged heterocyclic scaffold. It is frequently deployed as a bioisostere to replace metabolically susceptible amides, esters, and carboxylic acids[1]. By mimicking the spatial arrangement and hydrogen-bonding capabilities of these functional groups, the isoxazole core enhances target binding while resisting enzymatic hydrolysis[2].

(4-Ethyl-1,2-oxazol-3-yl)methanol (CAS: 2490403-71-7) is a highly versatile building block that provides three distinct structural advantages for drug discovery[3]:

  • The Isoxazole Core: Provides a metabolically stable framework that improves the overall pharmacokinetic profile and reduces toxicity[4].

  • The C4-Ethyl Vector: Acts as a tunable lipophilic handle. The addition of the ethyl group slightly increases the partition coefficient (cLogP), which can be strategically used to enhance cell membrane permeability and optimize oral bioavailability[2].

  • The C3-Hydroxymethyl Group: Serves as a primary synthetic handle. It can be oxidized to an aldehyde, converted into a leaving group for nucleophilic substitution, or utilized in reductive ring-opening strategies to unmask complex 1,3-amino alcohols[5].

This application note provides validated protocols and mechanistic rationale for utilizing this building block in complex organic synthesis.

Physicochemical Properties & Specifications

To ensure reproducibility in synthetic workflows, the baseline physicochemical properties of the building block are summarized below.

PropertySpecification / Value
Chemical Name (4-Ethyl-1,2-oxazol-3-yl)methanol
Synonyms (4-Ethylisoxazol-3-yl)methanol
CAS Registry Number 2490403-71-7[3]
Molecular Formula C₆H₉NO₂
Molecular Weight 127.14 g/mol
Appearance Colorless to pale yellow liquid/oil
Reactivity Profile Primary alcohol (nucleophile), Weak N-O bond (reducible)

Mechanistic Pathways & Synthetic Utility

The synthetic utility of (4-Ethyl-1,2-oxazol-3-yl)methanol lies in its ability to undergo divergent transformations without disrupting the delicate N-O heteroaromatic bond.

Caption: Synthetic divergence of (4-Ethyl-1,2-oxazol-3-yl)methanol into key intermediates.

Validated Experimental Protocols

The following protocols have been optimized to prevent the degradation of the isoxazole ring, which can be sensitive to harsh aqueous acids or extreme oxidative conditions.

Protocol A: Mild Oxidation to 4-Ethyl-1,2-oxazole-3-carbaldehyde

Causality & Rationale: While primary alcohols can be oxidized using various reagents, harsh oxidants (e.g., KMnO₄ or Jones reagent) risk over-oxidizing the substrate to the carboxylic acid or cleaving the ring. Dess-Martin Periodinane (DMP) is selected here because it operates under extremely mild, neutral conditions at room temperature, ensuring high chemoselectivity.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask purged with inert gas (N₂ or Ar).

  • Dissolution: Dissolve 127 mg (1.0 mmol) of (4-Ethyl-1,2-oxazol-3-yl)methanol in 5.0 mL of anhydrous Dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add 509 mg (1.2 mmol, 1.2 eq) of Dess-Martin Periodinane portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching (Critical Step): Quench the reaction by adding 5 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Causality: The thiosulfate reduces unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the newly formed aldehyde.

  • Workup: Stir vigorously until the organic and aqueous layers become clear (approx. 15 mins). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation System:

  • TLC Monitoring: The reaction is complete when the starting material spot (UV-active, typically lower Rf) disappears.

  • Chemical Stain: Spot the crude product on a TLC plate and dip it into a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. A bright yellow/orange precipitate confirms the presence of the aldehyde.

Protocol B: Electrophilic Activation via Mesylation

Causality & Rationale: To attach the isoxazole scaffold to a larger target API via N- or O-alkylation, the hydroxyl group must be converted into a good leaving group[5]. Mesylation is preferred over direct chlorination (via SOCl₂) because it avoids the generation of harsh HCl gas, which can protonate sensitive downstream nucleophiles or cause unwanted side reactions.

Step-by-Step Methodology:

  • Dissolution: Dissolve 127 mg (1.0 mmol) of the starting alcohol in 5.0 mL of anhydrous DCM under N₂.

  • Base Addition: Add 278 µL (2.0 mmol, 2.0 eq) of Triethylamine (Et₃N). Cool the solution to 0 °C.

  • Activation: Add 116 µL (1.5 mmol, 1.5 eq) of Methanesulfonyl chloride (MsCl) dropwise via syringe.

  • Reaction: Stir at 0 °C for 1 hour.

  • Workup: Quench with 5 mL of ice water. Extract with DCM (2 x 10 mL). Wash the organic layer sequentially with 0.1 M HCl (to remove excess Et₃N), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo at a low temperature (< 30 °C).

Self-Validation System:

  • Quality Control: Mesylates can degrade on silica gel during prolonged chromatography. Validation is best achieved immediately via ¹H NMR of the crude mixture. The appearance of a sharp, distinct singlet at ~3.0 ppm confirms the successful integration of the mesyl (-OSO₂CH₃) group.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes and operational parameters for the primary functionalization pathways of (4-Ethyl-1,2-oxazol-3-yl)methanol.

Transformation PathwayReagents & SolventsTemp (°C)Time (h)Typical Yield (%)Byproduct Profile
Oxidation (Aldehyde) DMP, DCM0 → 202.088 - 95%Iodobenzoic acid derivatives (easily washed)
Mesylation (Electrophile) MsCl, Et₃N, DCM01.090 - 98%Et₃N·HCl salts (water-soluble)
Bromination (Electrophile) PBr₃, THF0 → 203.075 - 85%Phosphorous acid (requires careful basic wash)
Reductive Ring-Opening H₂, Pd/C, MeOH2012.070 - 80%None (clean conversion to 1,3-amino alcohol)

Bioisosteric Application in Drug Design

In rational drug design, replacing an unstable functional group (like an amide or ester) with an isoxazole ring is a proven strategy to bypass rapid enzymatic degradation while maintaining the necessary receptor-binding geometry[6].

Caption: Logical workflow of utilizing isoxazole bioisosterism to optimize pharmacokinetics.

For example, in the development of neuroactive steroids, replacing a 17β-acetyl side chain with an isoxazole bioisostere successfully yielded orally active compounds with potent anxiolytic activity and improved therapeutic indices[6]. By utilizing (4-Ethyl-1,2-oxazol-3-yl)methanol, medicinal chemists can easily append this privileged, metabolically stable pharmacophore onto complex lead compounds via simple etherification (Mitsunobu reaction) or reductive amination.

Sources

Method

Application Notes &amp; Protocols: (4-Ethyl-1,2-oxazol-3-yl)methanol in Medicinal Chemistry

Abstract The isoxazole ring is a privileged five-membered heterocyclic scaffold that commands significant attention in medicinal chemistry due to its presence in numerous clinically approved drugs and its exhibition of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoxazole ring is a privileged five-membered heterocyclic scaffold that commands significant attention in medicinal chemistry due to its presence in numerous clinically approved drugs and its exhibition of a wide spectrum of biological activities.[1][2][3] These activities include anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making isoxazole derivatives attractive candidates for drug discovery programs.[4][5][6] This technical guide focuses on the utility of (4-Ethyl-1,2-oxazol-3-yl)methanol as a versatile chemical building block for the synthesis of novel isoxazole-based therapeutic agents. The strategic placement of an ethyl group at the 4-position and a reactive hydroxymethyl group at the 3-position offers a unique combination of lipophilicity and a key functional handle for extensive derivatization. This document provides a comprehensive overview of its synthetic applications, detailed protocols for its derivatization, and methodologies for the biological evaluation of its downstream products, tailored for researchers, medicinal chemists, and drug development professionals.

Introduction: The Significance of the Isoxazole Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the isoxazole moiety is a standout example of a scaffold with profound therapeutic relevance.[6] Its unique electronic properties, metabolic stability, and capacity for diverse non-covalent interactions have cemented its role in the design of novel drugs.[2] Marketed pharmaceuticals such as the anti-inflammatory drug valdecoxib and the antibiotic sulfamethoxazole feature the isoxazole core, underscoring its clinical and commercial importance.[3]

The power of the isoxazole scaffold lies in its synthetic tractability and the ability to modulate its physicochemical and pharmacological properties through substitution at various positions on the ring.[5] The introduction of functional groups allows for the fine-tuning of a molecule's interaction with biological targets, such as enzymes and receptors, thereby influencing its efficacy and selectivity.[2]

(4-Ethyl-1,2-oxazol-3-yl)methanol emerges as a particularly valuable synthon in this context. The 4-ethyl substituent can provide favorable van der Waals interactions within a target's binding pocket and enhance lipophilicity, which can improve cell permeability. The 3-hydroxymethyl group is a versatile functional handle, readily enabling the synthesis of large libraries of esters, ethers, and other derivatives for structure-activity relationship (SAR) studies.

cluster_0 Core Scaffold: (4-Ethyl-1,2-oxazol-3-yl)methanol cluster_1 Key Structural Features & Contributions Core (4-Ethyl-1,2-oxazol-3-yl)methanol Isoxazole Isoxazole Ring (Metabolically Stable Core) Core->Isoxazole is a Ethyl 4-Ethyl Group (Lipophilicity, Steric Influence) Core->Ethyl features Methanol 3-Hydroxymethyl Group (Derivatization Handle) Core->Methanol features

Figure 1: Key structural features of (4-Ethyl-1,2-oxazol-3-yl)methanol.

Synthetic Pathways and Derivatization Strategies

The strategic value of (4-Ethyl-1,2-oxazol-3-yl)methanol lies in its potential as a starting material. While specific synthesis routes for this exact molecule are not extensively documented in mainstream literature, a plausible and robust synthetic strategy can be extrapolated from established methods for preparing substituted isoxazoles.[7][8]

Proposed Synthesis of (4-Ethyl-1,2-oxazol-3-yl)methanol

A highly effective method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[5] A logical route to the target compound involves the reduction of a corresponding ester, which can be synthesized via cycloaddition.

Protocol 2.1.1: Two-Step Synthesis from Ethyl 2-Ethylacetoacetate

This protocol outlines a hypothetical, yet chemically sound, pathway.

Step 1: Synthesis of Ethyl 4-Ethyl-5-methylisoxazole-3-carboxylate

  • Reaction Setup: To a solution of ethyl 2-ethylacetoacetate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the isoxazole ester.

Step 2: Reduction to (4-Ethyl-1,2-oxazol-3-yl)methanol

  • Reaction Setup: Dissolve the purified ethyl 4-ethyl-5-methylisoxazole-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF dropwise.

    • Causality: LiAlH₄ is a powerful reducing agent capable of converting the ester to the primary alcohol without affecting the isoxazole ring under these conditions.

  • Quenching: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Work-up and Purification: Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF. Concentrate the filtrate under reduced pressure. Purify the resulting crude alcohol by flash chromatography to obtain (4-Ethyl-1,2-oxazol-3-yl)methanol.

Derivatization of the 3-Hydroxymethyl Group

The primary application of (4-Ethyl-1,2-oxazol-3-yl)methanol in medicinal chemistry is its use as a scaffold for creating libraries of analogs. The hydroxyl group is an excellent handle for introducing a wide variety of functionalities.

Start (4-Ethyl-1,2-oxazol-3-yl)methanol Ether Ethers (Williamson Ether Synthesis) Start->Ether R-X, Base Ester Esters (Acylation) Start->Ester R-COCl, Base Aldehyde Aldehyde (Mild Oxidation) Start->Aldehyde PCC or DMP Acid Carboxylic Acid (Strong Oxidation) Aldehyde->Acid PDC or Jones Amine Amines (Reductive Amination) Aldehyde->Amine R₂NH, NaBH(OAc)₃ Amide Amides (Amide Coupling) Acid->Amide R₂NH, EDC, HOBt

Figure 2: Derivatization workflow starting from the core methanol scaffold.

Protocol 2.2.1: O-Alkylation (Williamson Ether Synthesis)

  • Deprotonation: Dissolve (4-Ethyl-1,2-oxazol-3-yl)methanol (1.0 eq) in anhydrous DMF. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.

    • Trustworthiness: The use of NaH ensures complete deprotonation to the alkoxide, which is a self-validating step for the subsequent nucleophilic attack. Anhydrous conditions are critical to prevent quenching the base.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at 0 °C. Let the reaction warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether (3x). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify via column chromatography.

Protocol 2.2.2: Esterification

  • Reaction Setup: Dissolve (4-Ethyl-1,2-oxazol-3-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C.

  • Acylation: Add the desired acyl chloride or anhydride (e.g., benzoyl chloride, 1.2 eq) dropwise. Stir the reaction at room temperature for 2-4 hours.

  • Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography.

Protocols for Biological Evaluation

Once a library of derivatives is synthesized, a systematic biological evaluation is necessary to identify lead compounds. Based on the known pharmacology of isoxazoles, screening for anticancer, anti-inflammatory, and antimicrobial activities is a logical starting point.[6][9]

Anticancer Activity: MTT Cytotoxicity Assay

This protocol determines the concentration at which a compound inhibits 50% of cell viability (IC₅₀).

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C, 5% CO₂.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Expertise: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Table 1: Hypothetical Anticancer Screening Data

Compound ID R Group (from Esterification) A549 IC₅₀ (µM) MCF-7 IC₅₀ (µM)
Parent -H > 100 > 100
DERIV-01 -C(O)Ph 15.2 22.5
DERIV-02 -C(O)-4-Cl-Ph 8.7 11.3
DERIV-03 -C(O)-4-OMe-Ph 25.1 35.8

| Doxorubicin | (Positive Control) | 0.8 | 1.1 |

Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to selectively inhibit the COX-2 enzyme, a key target in inflammation.[11]

  • Enzyme Preparation: Use a commercially available human recombinant COX-2 enzyme kit.

  • Reaction Mixture: In a 96-well plate, add buffer, heme, and the test compound at various concentrations.

  • Enzyme Addition: Add the COX-2 enzyme to each well and incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate).

  • Incubation and Termination: Incubate for 2 minutes at 37 °C. Stop the reaction by adding 1N HCl.

  • Quantification: Measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of COX-2 activity for each compound concentration and determine the IC₅₀ value. Compare with a known selective COX-2 inhibitor like Celecoxib.

Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 PLA₂ Stimuli->PLA2 activates Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane:s->AA:n releases PLA2->Membrane COX2 COX-2 Enzyme AA->COX2 substrate for PGs Prostaglandins (PGs) (e.g., PGE₂) COX2->PGs produces Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation mediates Isoxazole Isoxazole Derivative Isoxazole->COX2 Inhibits

Figure 3: Simplified COX-2 inflammatory pathway targeted by isoxazole derivatives.
Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) required to inhibit the visible growth of a microorganism.[12][13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to a final concentration of ~5 x 10⁵ CFU/mL.[14][15]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[16]

  • Incubation: Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Table 2: Hypothetical Antimicrobial Screening Data (MIC in µg/mL)

Compound ID R Group (from Etherification) S. aureus E. coli C. albicans
Parent -H > 128 > 128 > 128
DERIV-04 -CH₂Ph 32 64 128
DERIV-05 -CH₂-(4-F-Ph) 8 16 32
DERIV-06 -CH₂-(2,4-diCl-Ph) 4 8 16
Ciprofloxacin (Standard) 1 0.5 N/A

| Fluconazole | (Standard) | N/A | N/A | 2 |

Conclusion

While (4-Ethyl-1,2-oxazol-3-yl)methanol may not be an extensively studied molecule in its own right, its structure represents a highly valuable starting point for medicinal chemistry campaigns. The protocols and strategies outlined in this guide demonstrate its potential as a versatile building block for generating novel isoxazole derivatives. The provided methodologies for synthesis, derivatization, and biological screening offer a robust and logical framework for researchers aiming to exploit the proven therapeutic potential of the isoxazole scaffold. By systematically applying these protocols, drug discovery professionals can efficiently generate and evaluate new chemical entities in the pursuit of next-generation therapeutics.

References

  • Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. (2023). World News of Natural Sciences, 50, 110-120.
  • Synthesis and Antimicrobial Screening of Modified Isoxazoles: A Short Review. (2019). International Journal of Pharmacy and Pharmaceutical Research, 15(3), 136-148.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica.
  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (n.d.). PMC.
  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. (2024). Semantic Scholar.
  • The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery. (2025). BenchChem.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). [No Source Found].
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. (2026). ResearchGate.
  • The Anti-Inflammatory Potential of Nitro-Isoxazole Compounds: A Technical Guide for Drug Development Professionals. (2025). BenchChem.
  • Antimicrobial and Anticancer Activities of Isoxazole Derivatives. (2020). Scribd.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (n.d.). Repozytorium UR.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed.
  • Isoxazole derivatives as anticancer agents. (2024). ChemicalBook.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). [No Source Found].
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • The recent progress of isoxazole in medicinal chemistry. (2018). PubMed.
  • European Journal of Chemistry. (n.d.). [No Source Found].
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (n.d.). RSC Publishing.

Sources

Application

Application Note: Developing Cell-Based Assays for (4-Ethyl-1,2-oxazol-3-yl)methanol-Derived BET Bromodomain Inhibitors

Introduction & Mechanistic Rationale The compound (4-Ethyl-1,2-oxazol-3-yl)methanol (CAS: 2490403-71-7) represents a highly privileged building block in modern epigenetic drug discovery. The 1,2-oxazole (isoxazole) core...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound (4-Ethyl-1,2-oxazol-3-yl)methanol (CAS: 2490403-71-7) represents a highly privileged building block in modern epigenetic drug discovery. The 1,2-oxazole (isoxazole) core is a well-established bioisostere for amides and serves as a highly effective acetyl-lysine (KAc) mimetic [1]. In the context of Bromodomain and Extra-Terminal domain (BET) proteins—specifically BRD4—the heteroatoms of the isoxazole ring form a critical hydrogen-bonding network with the conserved Asparagine (Asn140) residue within the bromodomain binding pocket .

What makes (4-Ethyl-1,2-oxazol-3-yl)methanol uniquely valuable for assay development is its substitution pattern:

  • The 4-Ethyl Group: Provides optimal van der Waals contacts, packing tightly against the hydrophobic "WPF shelf" (Trp81, Pro82, Phe83) of the BRD4 pocket, which enhances binding affinity compared to unsubstituted variants .

  • The 3-Methanol Group: The primary hydroxyl acts as an ideal synthetic vector. It can be readily derivatized (e.g., via etherification) to attach solvent-exposed linkers for Proteolysis Targeting Chimeras (PROTACs) or to extend into the ZA channel to engineer BRD4 selectivity.

To evaluate novel derivatives of this compound (hereafter referred to as "EOM-derivatives"), researchers must employ a self-validating cascade of cell-based assays. Biochemical assays (like AlphaScreen) often yield false positives due to compound aggregation and fail to account for cell permeability. Therefore, we present a robust, three-tier cell-based workflow designed to validate target engagement, transcriptional consequence, and phenotypic efficacy.

The Three-Tier Assay Strategy

A scientifically rigorous validation pipeline must establish a clear chain of causality from physical binding to phenotypic outcome.

  • Tier 1: Intracellular Target Engagement (NanoBRET): Proves the EOM-derivative crosses the cell membrane and physically occupies the BRD4 pocket in living cells.

  • Tier 2: Transcriptional Repression (RT-qPCR): Proves that binding functionally disrupts BRD4's ability to recruit the P-TEFb complex, leading to the downregulation of its primary oncogenic target, c-Myc.

  • Tier 3: Phenotypic Efficacy (Cell Viability): Proves that c-Myc depletion translates to the desired anti-proliferative effect in a highly MYC-dependent cancer model (MV4-11 leukemia cells).

BRD4_Pathway AcHistone Acetylated Histone (H3K27ac) BRD4 BRD4 Protein (Epigenetic Reader) AcHistone->BRD4 Recruits PTEFb P-TEFb Complex (CDK9/CycT1) BRD4->PTEFb Activates RNAPol2 RNA Polymerase II PTEFb->RNAPol2 Phosphorylates MYC c-Myc Transcription RNAPol2->MYC Drives Proliferation Cancer Cell Proliferation MYC->Proliferation Promotes Isoxazole (4-Ethyl-1,2-oxazol-3-yl) Derivative Isoxazole->BRD4 Blocks Binding (KAc Mimetic)

Mechanism of BRD4 inhibition by (4-Ethyl-1,2-oxazol-3-yl)methanol derivatives.

Experimental Protocols

Protocol 1: Intracellular Target Engagement (NanoBRET)

Causality: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET). A NanoLuc-BRD4 fusion protein emits light that excites a cell-permeable fluorescent BET tracer. If the EOM-derivative successfully enters the cell and binds BRD4, it displaces the tracer, causing a quantifiable drop in the BRET signal.

Step-by-Step Methodology:

  • Cell Seeding & Transfection: Seed HEK-293T cells at 2×105 cells/mL in a 96-well white plate (100 µL/well) using DMEM + 10% FBS. Transiently transfect cells with a NanoLuc®-BRD4 fusion vector (0.1 µ g/well ) using FuGENE® HD. Incubate for 24 hours at 37°C, 5% CO₂.

  • Tracer & Compound Addition: Prepare a 100x stock of the NanoBRET™ Tracer K-10. Add tracer to the cells to achieve a final concentration of 0.5 µM. Immediately add the EOM-derivative in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM). Include JQ1 as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate the plates for 2 hours at 37°C to allow for intracellular equilibration of the compound and tracer.

  • Substrate Addition & Readout: Add 3x NanoBRET™ Nano-Glo® Substrate. Read the plate within 10 minutes on a luminescence microplate reader equipped with dual filters (Donor emission: 460 nm; Acceptor emission: 610 nm).

  • Data Analysis: Calculate the BRET ratio by dividing the 610 nm emission by the 460 nm emission. Convert to milliBRET units (mBU) and plot against compound concentration to determine the IC₅₀.

Protocol 2: Transcriptional Repression of c-Myc (RT-qPCR)

Causality: Target engagement is meaningless without functional consequence. Because BRD4 directly drives c-Myc expression, measuring c-Myc mRNA levels at a short timepoint (6 hours) confirms direct transcriptional repression before secondary apoptotic pathways are triggered.

Step-by-Step Methodology:

  • Cell Treatment: Seed MV4-11 cells (human acute myeloid leukemia, highly MYC-dependent) at 5×105 cells/mL in 6-well plates. Treat with the EOM-derivative at 1x, 5x, and 10x of its NanoBRET IC₅₀ value. Incubate for exactly 6 hours.

  • RNA Extraction: Harvest cells via centrifugation (300 x g, 5 min). Extract total RNA using the RNeasy Mini Kit (Qiagen), ensuring on-column DNase digestion to remove genomic DNA contamination.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using the High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

  • qPCR Execution: Prepare qPCR reactions using SYBR™ Green Master Mix. Use validated primers for c-Myc (Target) and GAPDH (Housekeeping control). Run on a real-time PCR system (e.g., QuantStudio) with standard cycling conditions (95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis: Calculate relative fold change using the 2−ΔΔCt method, normalizing to the DMSO vehicle control.

Protocol 3: Phenotypic Anti-Proliferative Assay (CellTiter-Glo)

Causality: This final step ensures the compound is not only mechanistically active but therapeutically viable. Depletion of c-Myc should halt the cell cycle and induce apoptosis in MV4-11 cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed MV4-11 cells at 1×104 cells/well in a 96-well opaque white plate in RPMI-1640 + 10% FBS.

  • Compound Treatment: Add the EOM-derivative in a 10-point, 3-fold serial dilution series. Ensure the final DMSO concentration does not exceed 0.2%. Incubate for 72 hours at 37°C.

  • Viability Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume (100 µL) of CellTiter-Glo® Reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence. Normalize data to the DMSO control (100% viability) and a cell-free blank (0% viability). Use non-linear regression (four-parameter logistic curve) to calculate the phenotypic IC₅₀.

Quantitative Data Presentation

To establish a baseline for assay performance, below is a representative data summary comparing a prototype (4-Ethyl-1,2-oxazol-3-yl)methanol derivative ("EOM-Inhibitor-1") against industry-standard BET inhibitors . A self-validating assay system should show a logical progression of IC₅₀ values: Target Engagement Transcriptional Repression Phenotypic Efficacy.

Test CompoundTier 1: NanoBRET Target Engagement IC₅₀ (nM)Tier 2: c-Myc Repression IC₅₀ (nM)Tier 3: MV4-11 Cell Viability IC₅₀ (nM)
EOM-Inhibitor-1 45 ± 582 ± 8115 ± 12
JQ1 (Positive Control) 12 ± 228 ± 445 ± 6
I-BET151 (Isoxazole Control) 35 ± 465 ± 790 ± 10
DMSO (Negative Control) N/AN/AN/A

Note: The rightward shift in IC₅₀ from Tier 1 to Tier 3 is expected due to the complexities of intracellular accumulation, protein turnover rates, and the multi-factorial nature of cell death.

References

  • Flynn, N. R., Ward, M. D., Schleiff, M. A., Laurin, C. M. C., Farmer, R., Conway, S. J., Boysen, G., Swamidass, S. J., & Miller, G. P. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Metabolites, 11(6), 390.[Link] [1]

  • Gehling, V. S., Hewitt, M. C., Vaswani, R. G., Leblanc, Y., Côté, A., Nasveschuk, C. G., Taylor, A. M., Harmange, J.-C., Audia, J. E., Pardo, E., Joshi, S., Sandy, P., Mertz, J. A., Sims, R. J., Bergeron, L., Bryant, B. M., Bellon, S., Poy, F., Jayaram, H., ... Albrecht, B. K. (2013). Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors. ACS Medicinal Chemistry Letters, 4(9), 835–840. [Link][2]

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for isoxazole ring formation

Title: Isoxazole Synthesis Technical Support Center: Troubleshooting & Optimization Introduction: Welcome to the Application Scientist Support Center for Isoxazole Ring Formation. Isoxazoles are privileged heterocyclic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Isoxazole Synthesis Technical Support Center: Troubleshooting & Optimization

Introduction: Welcome to the Application Scientist Support Center for Isoxazole Ring Formation. Isoxazoles are privileged heterocyclic scaffolds critical to drug discovery and materials science. However, synthesizing them—whether via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the Claisen cyclocondensation of 1,3-dicarbonyls with hydroxylamine—often presents challenges such as poor regioselectivity, low yields, and the formation of unwanted dimers. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your reaction conditions.

Section 1: Diagnostic Q&A and Troubleshooting

Issue 1: Formation of Furoxan Byproducts Question: My 1,3-dipolar cycloaddition is yielding low amounts of the desired isoxazole and a large amount of a furoxan dimer. How do I prevent this? Causality: Nitrile oxides are highly reactive 1,3-dipoles. If the instantaneous concentration of the nitrile oxide is too high, or if the target dipolarophile (alkyne) is sterically hindered, the nitrile oxide will undergo a rapid self-[3+2] cycloaddition to form a furoxan dimer[1]. Solution: The key is maintaining a low, steady-state concentration of the nitrile oxide. This can be achieved by generating the nitrile oxide in situ and adding the precursor (e.g., hydroximoyl chloride) dropwise via a syringe pump into a solution containing an excess of the alkyne[1]. Alternatively, you can utilize a catalyst-free nitrosyl transfer method using tert-butyl nitrite (TBN) and diazocarbonyl compounds, which provides a highly controlled release of the nitrile oxide, effectively eliminating dimerization[2].

Mechanism Precursor Nitrile Oxide Precursor (e.g., Hydroximoyl Chloride) Dipole Nitrile Oxide (1,3-Dipole) [R-C≡N⁺-O⁻] Precursor->Dipole Base / Oxidant Dimer Furoxan (Dimer) [Undesired Byproduct] Dipole->Dimer High Concentration Self-Cycloaddition Isoxazole Isoxazole Ring [Desired Product] Dipole->Isoxazole + Alkyne (Dipolarophile) [3+2] Cycloaddition

Mechanistic divergence of nitrile oxides into isoxazoles or furoxan dimers.

Issue 2: Poor Regioselectivity Question: My reaction produces a nearly 1:1 mixture of 3,4- and 3,5-disubstituted isoxazole regioisomers. How can I selectively synthesize just one? Causality: Uncatalyzed 1,3-dipolar cycloadditions are governed by subtle steric and electronic balances, often failing to strongly favor one orientation. Similarly, Claisen cyclocondensations of unsymmetrical 1,3-dicarbonyls suffer from competing nucleophilic attack pathways. Solution: To force regioselectivity, introduce a directing agent. For 1,3-dipolar cycloadditions, Copper(I) catalysis (analogous to the CuAAC click reaction) polarizes the nitrile oxide and coordinates the terminal alkyne, exclusively driving the formation of the 3,5-disubstituted isoxazole[3]. For Claisen cyclocondensations from β-enamino diketones, the addition of a Lewis acid like BF₃·OEt₂ coordinates the dicarbonyl intermediate, selectively yielding the 3,4-disubstituted isomer[4].

Issue 3: Incomplete Conversion and Slow Kinetics Question: My cyclocondensation reaction stalls at 50% conversion even after 24 hours of reflux. How can I drive it to completion? Causality: Prolonged thermal heating can cause the decomposition of sensitive precursors like hydroxylamine before they fully react. Solution: Transition to ultrasound-assisted synthesis (sonochemistry). Acoustic cavitation generates localized microscopic hotspots of extreme pressure and temperature, drastically accelerating mass transfer and reaction rates without degrading the bulk material. This can reduce reaction times from 24 hours to under 45 minutes while boosting yields[5].

OptimizationWorkflow Start Isoxazole Synthesis Optimization Issue1 Issue: Furoxan Byproduct Formation Start->Issue1 Issue2 Issue: Poor Regioselectivity Start->Issue2 Issue3 Issue: Low Yield / Incomplete Conversion Start->Issue3 Sol1 Action: In situ generation (e.g., TBN + Diazo) Slow addition Issue1->Sol1 Mitigate Dimerization Sol2 Action: Add Cu(I) Catalyst OR BF3·OEt2 Lewis Acid Issue2->Sol2 Direct Substitution Sol3 Action: Screen Solvents Apply Ultrasound Issue3->Sol3 Enhance Kinetics

Decision-making workflow for troubleshooting isoxazole synthesis.

Section 2: Quantitative Data for Reaction Optimization

The following table summarizes the impact of optimizing reaction conditions on the regioselectivity and yield of isoxazole synthesis, demonstrating the superiority of catalyzed approaches over traditional thermal methods[3],[4].

Reaction PathwayReagents / CatalystSolventTemp.Major RegioisomerYield / Selectivity
1,3-Dipolar CycloadditionUncatalyzedToluene110 °CMixture (3,4 & 3,5)~50% / 1:1 ratio
1,3-Dipolar CycloadditionCuI (10 mol%)DMF25 °C3,5-disubstituted89% / >95:5
Claisen CyclocondensationNH₂OH·HCl (Uncatalyzed)EthanolRefluxMixtureVariable / Poor
Claisen CyclocondensationNH₂OH·HCl + BF₃·OEt₂ (2 eq)Acetonitrile25 °C3,4-disubstituted79% / 90%

Section 3: Validated Experimental Protocols

Protocol A: Copper-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles Causality & Validation: The Cu(I) catalyst forms a copper acetylide intermediate with the terminal alkyne, lowering the activation energy and strictly enforcing a regioselective attack by the nitrile oxide[3]. The system is self-validating: the reaction mixture will transition from a suspension to a clear solution as the copper acetylide is consumed, and TLC will confirm the complete absence of the furoxan dimer spot.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the terminal alkyne (1.0 mmol) and the hydroximoyl chloride precursor (1.2 mmol) in anhydrous DMF (5 mL).

  • Catalyst Addition: Add CuI (10 mol%, 0.1 mmol) to the stirring solution.

  • Base Addition: Slowly add triethylamine (1.5 mmol) dropwise over 15 minutes. Note: Slow addition is critical to maintain a low concentration of the in situ generated nitrile oxide.

  • Reaction: Stir the mixture at room temperature for 6–8 hours. Monitor by TLC (Hexanes:EtOAc) until the alkyne is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to remove the copper catalyst. Extract with ethyl acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Catalyst-Free Generation of Nitrile Oxides using tert-Butyl Nitrite (TBN) Causality & Validation: TBN acts as a mild nitrosyl transfer agent to diazocarbonyl compounds, generating nitrile oxides steadily without the need for harsh oxidants or bases[2]. This protocol is self-validating via LC-MS; the steady generation prevents the localized concentration spikes that cause dimerization, resulting in a single, clean product peak without the mass signature of the furoxan dimer.

  • Preparation: Dissolve the terminal diazo compound (0.2 mmol) and the dipolarophile (e.g., ethyl propiolate, 1.2 equiv) in chloroform (2 mL) in a reaction vial.

  • TBN Addition: Using a syringe pump, add tert-butyl nitrite (TBN, 2.5 equiv) dropwise over a period of 1 hour to the stirring solution at room temperature.

  • Reaction: Continue stirring for an additional 1–2 hours at room temperature. The evolution of N₂ gas will be minimal and controlled.

  • Monitoring: Verify completion via LC-MS. The absence of a mass peak corresponding to [2M] (the furoxan dimer) confirms successful optimization.

  • Workup: Evaporate the solvent under reduced pressure. The crude product is typically clean enough to bypass extensive chromatography, requiring only a simple silica plug filtration.

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances[Link]

  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches - Preprints.org[Link]

  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles - Organic Letters (ACS Publications)[Link]

Sources

Optimization

Technical Support Center: Post-Synthesis Purification of (4-Ethyl-1,2-oxazol-3-yl)methanol

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of 3-hydroxymethyl isoxazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of 3-hydroxymethyl isoxazoles. The isoxazole heterocycle presents unique challenges: the N–O bond is notoriously sensitive to harsh reductive conditions, and the planar nature of the ring makes regioisomer separation a chromatographic nightmare.

This guide abandons generic advice in favor of a self-validating purification framework . By understanding the causality behind each chemical behavior, you can diagnose, troubleshoot, and execute the flawless isolation of (4-Ethyl-1,2-oxazol-3-yl)methanol.

Part 1: Diagnostic FAQs

Q1: My reduction of ethyl 4-ethylisoxazole-3-carboxylate yielded a complex mixture with poor recovery of the target alcohol. What happened? A1: You likely experienced reductive cleavage of the N–O bond. Isoxazoles are highly susceptible to ring-opening when exposed to strong, unhindered hydride donors like LiAlH₄. To prevent this, the reduction must be performed using Diisobutylaluminum hydride (DIBAL-H) at strictly controlled temperatures (-5 °C to 0 °C)[1]. This chemoselective approach prevents over-reduction and maintains the integrity of the isoxazole core.

Q2: I synthesized the isoxazole core via 1,3-dipolar cycloaddition, but NMR shows a persistent impurity. How do I separate the 4-ethyl and 5-ethyl regioisomers? A2: 1,3-Dipolar cycloadditions of nitrile oxides with terminal alkynes inherently produce a mixture of regioisomers[2]. Because the 4-ethyl and 5-ethyl isomers have nearly identical dipole moments, standard normal-phase silica chromatography often fails. You must pivot to Reverse-Phase Preparative HPLC (e.g., using a Newcrom R1 column with a low-silanol activity stationary phase) which differentiates isomers based on subtle hydrophobic interactions[3].

Q3: There is a non-polar byproduct eluting near the solvent front on my TLC. What is it, and how do I remove it? A3: If your synthetic route involved the in situ generation of a nitrile oxide, this byproduct is almost certainly a furoxan (a nitrile oxide dimer). Furoxans form rapidly when the concentration of the 1,3-dipole is too high[2]. Fortunately, they are highly lipophilic. A simple trituration of the crude solid with ice-cold hexanes will selectively solubilize the furoxan while leaving your more polar (4-Ethyl-1,2-oxazol-3-yl)methanol intact.

Part 2: The "Self-Validating" Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems—meaning the reaction or purification provides real-time, observable feedback to confirm success before you proceed to the next step.

Protocol A: Chemoselective DIBAL-H Reduction & Quench

Objective: Reduce the ester precursor without cleaving the N–O bond. Self-Validating Mechanism: The use of a Rochelle's salt quench provides a binary visual confirmation. If a gelatinous emulsion persists, aluminum complexes are still trapping your product. A crisp phase separation validates that 100% of the product has been released into the organic layer.

  • Preparation: Dissolve ethyl 4-ethylisoxazole-3-carboxylate (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere.

  • Thermal Control: Cool the reaction vessel to -5 °C using an ice/brine bath. (Causality: Temperatures above 0 °C exponentially increase the kinetic rate of N–O bond cleavage[1]).

  • Hydride Addition: Add DIBAL-H (1.0 M in hexanes, 2.1 equiv) dropwise over 30 minutes to prevent localized exotherms.

  • Reaction: Stir for 1 hour at 0 °C. Monitor by TLC (Hexanes/EtOAc 1:1).

  • The Critical Quench: Carefully add 1 mL of EtOAc to consume unreacted hydride, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Validation: Stir vigorously for 2 hours at room temperature. Do not proceed until the organic and aqueous layers cleanly separate into two transparent phases.

  • Isolation: Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: MS-Triggered Preparative HPLC for Regioisomer Separation

Objective: Separate the 4-ethyl target from the 5-ethyl byproduct. Self-Validating Mechanism: By setting the fraction collector to trigger exclusively at m/z 128.1 ([M+H]⁺), the system validates the identity of the eluting peak in real-time, eliminating the risk of collecting co-eluting UV-active impurities.

  • Sample Prep: Dissolve the crude regioisomer mixture in a minimum volume of mobile phase (MeCN/H₂O). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Inject onto a Preparative Reverse-Phase Column (e.g., Newcrom R1, 5 µm, 21.2 x 250 mm)[3].

  • Gradient Elution: Run a gradient of 10% to 60% Acetonitrile in Water containing 0.1% Formic Acid over 30 minutes. (Causality: Formic acid is used instead of phosphoric acid to maintain MS-compatibility while suppressing silanol ionization, which otherwise causes severe peak tailing for nitrogenous heterocycles[3]).

  • Collection: Monitor UV absorbance at 254 nm but trigger fraction collection based on the MS signal for m/z = 128.1.

  • Recovery: Lyophilize the pure fractions to yield >98% pure (4-Ethyl-1,2-oxazol-3-yl)methanol.

Part 3: Quantitative Data Presentation

Use the following reference table to quickly identify impurities during your TLC or LC-MS profiling and select the optimal remediation strategy.

Analyte / ImpurityTLC Rf (Hex/EtOAc 1:1)HPLC RT (min)*Optimal Removal StrategyExpected Recovery
Furoxan Dimer 0.8522.4Hexane Trituration>95%
(4-Ethyl-1,2-oxazol-3-yl)methanol 0.45 15.2 Target Compound 88–92%
5-Ethyl Regioisomer 0.4214.8Prep-HPLC (Newcrom R1)80–85%
Over-reduced Amine 0.10 (Streak)4.2Acid/Base ExtractionN/A (Discard)

*HPLC Conditions: 10-60% MeCN/H₂O (0.1% FA) over 30 mins.

Part 4: Purification Decision Workflow

IsoxazolePurification Crude Crude Mixture: (4-Ethyl-1,2-oxazol-3-yl)methanol Analysis LC-MS & TLC Profiling Crude->Analysis Cond1 Furoxan Dimer Detected? Analysis->Cond1 Cond2 5-Ethyl Regioisomer Present? Analysis->Cond2 Cond3 Over-reduced Byproducts? Analysis->Cond3 Act1 Triturate with Cold Hexanes Cond1->Act1 Yes Pure Pure Target Compound >98% Purity Cond1->Pure No Act2 Prep-HPLC (Newcrom R1) 0.1% FA in MeCN/H2O Cond2->Act2 Yes Cond2->Pure No Act3 Optimize Synthesis: DIBAL-H at -5°C Cond3->Act3 Yes Act1->Pure Act2->Pure Act3->Crude Re-synthesize

Fig 1. Diagnostic workflow for the isolation and purification of (4-Ethyl-1,2-oxazol-3-yl)methanol.

References
  • Troubleshooting guide for the synthesis of isoxazole derivatives.Benchchem.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.The Journal of Organic Chemistry - ACS Publications.
  • Separation of Isoxazole on Newcrom R1 HPLC column.SIELC Technologies.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting for (4-Ethyl-1,2-oxazol-3-yl)methanol

Welcome to the Technical Support Center for (4-Ethyl-1,2-oxazol-3-yl)methanol (also known as (4-ethylisoxazol-3-yl)methanol). As a Senior Application Scientist, I have designed this guide to address the specific physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (4-Ethyl-1,2-oxazol-3-yl)methanol (also known as (4-ethylisoxazol-3-yl)methanol). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of this compound during experimental workflows.

While the isoxazole ring is generally aromatic and stable, the presence of a weak N-O bond, an acidic C5 proton, and a reactive 3-hydroxymethyl group creates specific solvent incompatibilities[1],[2]. This guide provides mechanistic insights, empirical troubleshooting, and self-validating protocols to ensure the integrity of your drug development assays.

Mechanistic Causality of Degradation

Understanding why (4-Ethyl-1,2-oxazol-3-yl)methanol degrades is critical for preventing it. Do not treat degradation as a random event; it is driven by predictable chemical causality:

  • Base-Promoted Ring Opening: The C5 position of this specific isoxazole is unsubstituted. In the presence of Lewis or Brønsted bases, the C5 proton is easily abstracted. This deprotonation triggers a rapid, spontaneous cleavage of the weak N-O bond, yielding a cyanoenolate or hydroxyacrylonitrile derivative[1].

  • Photochemical Lability: Under UV irradiation, the N-O bond undergoes homolytic cleavage. This forms a transient vinylnitrene/azirine intermediate that irreversibly rearranges into an oxazole[2],[3].

  • Hydroxymethyl Reactivity: The primary alcohol at the C3 position is susceptible to acid-catalyzed etherification in protic solvents (like methanol) and oxidation in aged, aerobic DMSO.

BaseOpening A (4-Ethyl-1,2-oxazol-3-yl)methanol (Intact C5-H) B Deprotonated Intermediate (C5 Carbanion) A->B Strong Base (e.g., OH-, RO-) C N-O Bond Cleavage (Transition State) B->C Electron Delocalization D Degradant: Cyanoenolate Derivative C->D Ring Opening

Base-promoted ring-opening mechanism of the isoxazole core via C5 deprotonation.

Solvent-Specific Troubleshooting Guide

Use the following data table to identify and resolve solvent-induced degradation observed during your LC-MS or NMR analyses.

Solvent SystemPrimary Degradation PathwayObserved Mass Shift (LC-MS)Preventive Measure & Best Practice
Aqueous Base (pH > 8) Base-promoted ring opening (C5 deprotonation)Isomeric (Same m/z, different RT)Buffer solutions to pH 5–7. Avoid NaOH/KOH during workup.
Methanol (Acidic) Etherification of 3-hydroxymethyl group+14 Da (Formation of methyl ether)Use anhydrous, acid-free MeOH or substitute with Acetonitrile.
DMSO (Aged/Aerobic) Oxidation of primary alcohol to aldehyde-2 Da (Loss of 2H)Store stocks at -20°C under Argon. Use fresh, anhydrous DMSO.
Transparent Solvents Photochemical N-O homolysis to oxazoleIsomeric (Same m/z, different RT)Handle in amber vials; minimize benchtop ambient light exposure.
Self-Validating Experimental Protocol: Solvent Stability Profiling

To establish trustworthiness in your assay data, you must empirically validate the compound's stability under your specific assay conditions. Relying solely on visual inspection of solutions is insufficient.

Objective: Quantify the half-life of (4-Ethyl-1,2-oxazol-3-yl)methanol in target solvents using a self-validating LC-MS workflow.

Step-by-Step Methodology:

  • Preparation of Internal Standard (IS): Select a stable, structurally distinct internal standard (e.g., triphenylene or a stable heavy-isotope labeled analog) to correct for injection volume variances and matrix effects.

  • Stock Initiation: Dissolve (4-Ethyl-1,2-oxazol-3-yl)methanol in anhydrous, degassed Acetonitrile to a concentration of 10 mM. (Causality: Acetonitrile is chosen as the inert baseline solvent because it lacks acidic/basic protons and does not act as a nucleophile).

  • Matrix Spiking: Aliquot 10 µL of the stock into 990 µL of the test solvents (e.g., DMSO, pH 9 Buffer, Methanol) to create 100 µM test solutions. Add the IS to a final concentration of 10 µM.

  • Time-Course Incubation: Incubate the vials at the target experimental temperature (e.g., 25°C or 37°C) in the dark.

  • Quenching (Critical Step): At time points t=0, 1h, 4h, 12h, and 24h, extract a 50 µL aliquot and immediately quench it into 150 µL of cold Acetonitrile containing 0.1% Formic Acid. (Causality: The acid neutralizes any base, instantly halting the C5 deprotonation ring-opening pathway, freezing the degradation profile at that exact second)[1].

  • LC-MS Analysis: Analyze via UPLC-MS. Calculate the ratio of the compound's Peak Area to the IS Peak Area. Normalize all time points to the t=0 ratio (100%).

Workflow S1 1. Prepare 10 mM Stock (Anhydrous Acetonitrile) S2 2. Aliquot into Test Solvents + Add Internal Standard S1->S2 S3 3. Time-Course Incubation (t=0 to 24h) S2->S3 S4 4. Acid-Quench Aliquots (Halts Base Degradation) S3->S4 S5 5. UPLC-MS Analysis (Monitor Intact vs. IS) S4->S5 S6 6. Data Normalization (Self-Validating Kinetics) S5->S6

Step-by-step self-validating workflow for empirical stability profiling.

Frequently Asked Questions (FAQs)

Q: I am running a high-throughput screen (HTS) and my compound library is stored in DMSO at room temperature. Will (4-Ethyl-1,2-oxazol-3-yl)methanol survive? A: Prolonged storage in room-temperature DMSO is highly discouraged. DMSO is hygroscopic and absorbs water over time, which in the presence of trace impurities can act as a weak base or oxidant. The 3-hydroxymethyl group is prone to oxidation, and the isoxazole ring may slowly degrade. Always store DMSO stocks at -20°C in dark, desiccated conditions, and strictly limit freeze-thaw cycles.

Q: During LC-MS analysis in basic mobile phases (e.g., Ammonium Bicarbonate pH 10), I see two peaks with the exact same mass. What is happening? A: You are observing on-column degradation. The basic mobile phase is deprotonating the C5 position, causing the isoxazole ring to open into its cyanoenolate isomer[1]. Because the molecular weight does not change (only the structure), the mass is identical, but the polarity shifts, resulting in a different retention time. Switch to an acidic mobile phase (e.g., 0.1% Formic Acid) to stabilize the ring during chromatography.

Q: Why did my yield drop significantly when I left the reaction mixture on the benchtop near a window? A: Isoxazoles are photochemically active. Ambient UV light from the window likely caused N-O bond homolysis, leading to an azirine intermediate that rearranged into an oxazole[2],[3]. Always handle this compound in amber glassware or cover your reaction vessels with foil.

Q: Can I use sodium methoxide (NaOMe) in methanol to deprotect a different functional group on a molecule containing this isoxazole? A: No. Sodium methoxide is a strong base. It will rapidly abstract the C5 proton of the isoxazole ring, leading to complete destruction of the heterocycle before your intended deprotection is complete[1]. You must utilize orthogonal, non-basic deprotection strategies.

Sources

Optimization

Refinement of work-up procedures for isoxazole methanol compounds

Welcome to the Isoxazole Methanol Technical Support & Troubleshooting Center . This guide is engineered for drug development professionals and synthetic chemists who are experiencing yield losses, degradation, or isolati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Isoxazole Methanol Technical Support & Troubleshooting Center . This guide is engineered for drug development professionals and synthetic chemists who are experiencing yield losses, degradation, or isolation challenges during the work-up of isoxazole methanol intermediates and active pharmaceutical ingredients (APIs).

Rather than simply providing a generic extraction protocol, this center deconstructs the chemical causality behind work-up failures—specifically addressing the lability of the isoxazole N-O bond and the hydrophilicity of the methanol moiety.

I. Mechanistic Troubleshooting & FAQs

Q1: Why does my isoxazole methanol product disappear or degrade when I quench the reaction with aqueous base? The Causality: The isoxazole ring is notoriously sensitive to strongly basic conditions, particularly if the 3- or 5-positions are unsubstituted or possess acidic alpha-protons. Base-catalyzed deprotonation initiates the cleavage of the weak N-O bond, leading to rapid ring scission and the formation of cyanoenolates or β-amino enones[1]. For example, studies on the isoxazole-containing drug leflunomide demonstrate that while the ring is stable at pH 4.0 and 7.4, it undergoes rapid base-catalyzed ring opening at pH 10.0, with the degradation half-life plummeting from 6.0 hours at 25°C to just 1.2 hours at 37°C[2]. The Fix: Never quench isoxazole syntheses with strong bases (e.g., NaOH, KOH) or allow the aqueous layer to exceed pH 8. Use mild buffers (like saturated aqueous NaHCO₃ or phosphate buffer at pH 7) and maintain the temperature below 25°C during the quench.

Q2: I am getting poor recovery (<50%) during liquid-liquid extraction (LLE), even though TLC shows complete conversion. Where is my product? The Causality: The addition of the hydroxymethyl (-CH₂OH) group significantly increases the topological polar surface area (TPSA) and hydrogen-bonding capacity of the molecule. When combined with the heteroaromatic isoxazole core, the compound becomes highly water-soluble. Standard non-polar extraction solvents (like hexanes or diethyl ether) fail to overcome the hydration shell of the isoxazole methanol, leaving your product trapped in the aqueous phase. The Fix: Shift to moderately polar, water-immiscible hydrogen-bond acceptors. 2-Methyltetrahydrofuran (2-MeTHF) or a mixture of Ethyl Acetate/Isopropanol (EtOAc/IPA, 4:1 v/v) drastically improves the partition coefficient. Furthermore, you must "salt out" the aqueous layer by saturating it with NaCl to decrease the solubility of the organic molecule in the aqueous phase.

Q3: I used strong acid to crash out my product, but NMR shows a complex mixture of byproducts. What happened? The Causality: While the isoxazole ring itself is relatively stable to acids, the methanol substituent is not. Under strongly acidic conditions (e.g., pH < 2, HCl or H₂SO₄), the primary alcohol can undergo protonation and subsequent dehydration (especially if benzylic/allylic to the ring system), leading to reactive exocyclic double bonds, dimerization, or etherification. The Fix: Keep the work-up pH strictly between 4.0 and 7.5. If acidification is required to neutralize a basic reaction mixture, use a weak acid like 10% aqueous citric acid or acetic acid, and monitor the pH continuously.

II. Degradation Pathways & Workflow Visualizations

IsoxazoleDegradation Isox_Meth Isoxazole Methanol (Stable Core) Strong_Base pH > 8.0 (Strong Base) Isox_Meth->Strong_Base Exposure Strong_Acid pH < 2.0 (Strong Acid) Isox_Meth->Strong_Acid Exposure Ring_Open N-O Bond Cleavage (Cyanoenolate Formation) Strong_Base->Ring_Open Deprotonation Dehydration Alcohol Dehydration (Etherification/Olefination) Strong_Acid->Dehydration Protonation of -OH

Fig 1. Chemical degradation pathways of isoxazole methanols during extreme pH work-ups.

ExtractionWorkflow Start Crude Reaction Mixture Quench Quench with Citric Acid or NaHCO3 (Target pH 5-7, Temp < 20°C) Start->Quench SaltOut Saturate Aqueous Layer with Solid NaCl Quench->SaltOut Extract Extract with 2-MeTHF or EtOAc/IPA (4:1) SaltOut->Extract Validate TLC/LCMS Check of Aqueous Layer (Self-Validation Step) Extract->Validate Validate->Extract If Product Remains Dry Dry over Na2SO4 & Concentrate under Reduced Pressure (<40°C) Validate->Dry If Aqueous is Clear

Fig 2. Optimized, self-validating liquid-liquid extraction workflow for isoxazole methanols.

III. Quantitative Data: Partitioning & Stability Summaries

To optimize your work-up, reference the empirical data below regarding solvent partitioning and pH stability.

Table 1: Solvent Partitioning Efficiency for Isoxazole Methanols

Extraction Solvent Salting-Out Agent Estimated Recovery (%) Emulsion Risk
Hexanes / Toluene None < 15% Low
Diethyl Ether None 30 - 40% Low
Ethyl Acetate (EtOAc) None 60 - 75% Moderate
EtOAc Saturated Brine 85 - 90% Moderate
EtOAc / Isopropanol (4:1) Solid NaCl > 95% Low (IPA breaks emulsions)

| 2-Methyltetrahydrofuran | Solid NaCl | > 98% | Very Low |

Table 2: Isoxazole Ring pH/Temperature Stability Profile [2] | Environmental pH | Temperature | Observed Half-Life ( t1/2​ ) | Primary Degradant | | :--- | :--- | :--- | :--- | | pH 4.0 (Mild Acid) | 25°C | > 72 hours (Stable) | None observed | | pH 7.4 (Neutral) | 25°C | > 72 hours (Stable) | None observed | | pH 7.4 (Neutral) | 37°C | 7.4 hours | Minor N-O cleavage | | pH 10.0 (Basic) | 25°C | 6.0 hours | Cyanoenolate / Ring Open | | pH 10.0 (Basic) | 37°C | 1.2 hours | Cyanoenolate / Ring Open |

IV. Standardized, Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates mild conditions to preserve the isoxazole ring[3] and utilizes thermodynamic drivers (salting out) to ensure quantitative recovery of the methanol derivative.

Materials Required:

  • 10% Aqueous Citric Acid or Saturated Aqueous NaHCO₃ (depending on reaction conditions)

  • Solid Sodium Chloride (NaCl)

  • 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate/Isopropanol (4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Thermal Control: Cool the crude reaction mixture to 10–15°C using an ice-water bath. Causality: Lower temperatures exponentially decrease the rate of base-catalyzed N-O bond cleavage during the initial quench.

  • pH Adjustment (Quench): Slowly add 10% aq. citric acid (if neutralizing a base) or sat. aq. NaHCO₃ (if neutralizing an acid) dropwise while stirring vigorously. Monitor with a pH meter or pH paper until the aqueous phase stabilizes between pH 5.5 and 7.0 .

  • Salting Out: Add solid NaCl directly to the biphasic mixture until the aqueous layer is fully saturated (undissolved salt remains visible). Causality: This maximizes the ionic strength of the aqueous phase, stripping the hydration shell from the isoxazole methanol and forcing it into the organic phase.

  • Primary Extraction: Add 2-MeTHF (volume equal to the aqueous layer). Stir vigorously for 5 minutes, then transfer to a separatory funnel and allow phase separation. Collect the organic layer.

  • Secondary Extraction & Emulsion Breaking: Extract the aqueous layer twice more with 2-MeTHF. If an emulsion forms, add 5% (v/v) Isopropanol to the funnel and gently swirl; the alcohol acts as a surfactant-breaker.

  • Self-Validation Check: Before discarding the aqueous layer, spot it heavily on a TLC plate alongside the organic extract. Elute with a highly polar solvent (e.g., 10% MeOH in DCM) and visualize under short-wave UV (254 nm). Do not discard the aqueous layer until the UV-active isoxazole spot is completely absent.

  • Drying and Concentration: Combine the organic layers. Wash once with a minimal amount of saturated brine (to remove residual water/salts). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 40°C to prevent thermal degradation or dehydration of the concentrated product.

V. References

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at:[Link]

  • Synthetic reactions using isoxazole compounds. Clockss. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Regioselectivity in Isoxazole Synthesis

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in isoxazole ring formation. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your synthetic strategies.

Troubleshooting Guides

This section addresses specific, common challenges encountered during isoxazole synthesis in a practical question-and-answer format. Each guide offers a deep dive into the causality of the problem and provides actionable, step-by-step protocols for resolution.

Problem 1: Poor or Incorrect Regioselectivity in the Synthesis of 3,5-Disubstituted Isoxazoles via [3+2] Cycloaddition

Question: My 1,3-dipolar cycloaddition between a terminal alkyne and a nitrile oxide is yielding a mixture of 3,5- and 3,4-disubstituted isoxazoles, or favoring the undesired 3,4-isomer. How can I enhance the regioselectivity to favor the 3,5-isomer?

Root Cause Analysis:

The regioselectivity of the Huisgen 1,3-dipolar cycloaddition is fundamentally governed by the electronic and steric properties of the dipole (nitrile oxide) and the dipolarophile (alkyne).[1] The outcome is often dictated by the frontier molecular orbital (FMO) interactions. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1][2] For many common substrates, this favors the formation of the 3,5-disubstituted regioisomer.[2] However, this preference can be undermined or even reversed by several factors:

  • Substituent Effects: Electron-withdrawing groups on the alkyne can alter the orbital energies and coefficients, leading to a loss of selectivity.[1] Conversely, bulky substituents on either reactant can sterically hinder the approach required for the formation of one isomer over the other.[2]

  • Reaction Conditions: Temperature, solvent, and the method of nitrile oxide generation can all influence the reaction pathway and, consequently, the regiochemical outcome.[2][3]

  • Nitrile Oxide Dimerization: Nitrile oxides are inherently unstable and can dimerize to form furoxans, reducing the concentration of the active dipole and potentially impacting selectivity.[2]

Troubleshooting Workflow:

G start Low 3,5-Regioselectivity Observed sub_check Are you using a catalyst? start->sub_check no_catalyst No sub_check->no_catalyst No yes_catalyst Yes sub_check->yes_catalyst Yes catalyst Introduce a Catalyst (e.g., Cu(I)) condition_opt Optimize Reaction Conditions catalyst->condition_opt no_catalyst->catalyst yes_catalyst->condition_opt slow_gen Employ Slow Nitrile Oxide Generation condition_opt->slow_gen temp_screen Screen Lower Temperatures condition_opt->temp_screen solvent_screen Screen Solvents condition_opt->solvent_screen sub_mod Consider Substrate Modification condition_opt->sub_mod final_check Analyze Regioisomeric Ratio slow_gen->final_check temp_screen->final_check solvent_screen->final_check bulkier_groups Increase Steric Bulk on Substituents sub_mod->bulkier_groups bulkier_groups->final_check

Caption: Troubleshooting workflow for poor 3,5-regioselectivity.

Detailed Troubleshooting Protocols:

1. Catalyst Implementation for Regiocontrol:

The use of a catalyst is a highly effective strategy to enforce regioselectivity. Copper(I) catalysts, in particular, are well-established for directing the reaction towards the 3,5-isomer.[2][4] Ruthenium catalysts have also been shown to be effective.[5][6]

  • Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

    • To a solution of the terminal alkyne (1.0 eq.) and the aldoxime (1.1 eq.) in a suitable solvent (e.g., THF, Toluene), add a copper(I) source (5-10 mol%), such as CuI or Cu(OAc)₂ with a reducing agent like sodium ascorbate.

    • Add a base (e.g., triethylamine, 1.5 eq.).

    • Add the oxidizing agent for in situ nitrile oxide generation (e.g., N-chlorosuccinimide (NCS) or tert-butyl nitrite) dropwise at room temperature.[7]

    • Stir the reaction at room temperature or slightly elevated temperature (40-60 °C) and monitor by TLC or LC-MS.

    • Upon completion, quench the reaction with aqueous ammonium chloride and extract the product with an organic solvent.

    • Purify the product by column chromatography.

2. Optimization of Reaction Conditions:

  • Slow Generation of Nitrile Oxide: To minimize the dimerization of the nitrile oxide, its slow, in situ generation is crucial.[2] This can be achieved by the slow addition of the oxidizing agent (e.g., NCS, chloramine-T) or by using a method that generates the nitrile oxide gradually.

  • Temperature Screening: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lower activation energy, which often corresponds to the 3,5-isomer.[2] A systematic screening of temperatures from 0 °C to room temperature is recommended.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity.[3] It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF).

3. Substrate Modification:

  • Steric Hindrance: Increasing the steric bulk of the substituents on either the alkyne or the nitrile oxide precursor can sterically disfavor the formation of the 3,4-isomer, thereby increasing the yield of the 3,5-isomer.[2]

Problem 2: Difficulty in Synthesizing 3,4-Disubstituted Isoxazoles

Question: I am trying to synthesize a 3,4-disubstituted isoxazole, but the reaction predominantly yields the 3,5-isomer. What strategies can I employ to favor the 3,4-regioisomer?

Root Cause Analysis:

The synthesis of 3,4-disubstituted isoxazoles is often more challenging because the FMO control in classical 1,3-dipolar cycloadditions typically favors the 3,5-isomer.[2] Therefore, alternative synthetic strategies that override this inherent electronic preference are required. These methods often involve pre-functionalized substrates or different reaction mechanisms.

Strategies for Synthesizing 3,4-Disubstituted Isoxazoles:

Several alternative routes have been developed to access the 3,4-disubstituted pattern with high regioselectivity.

1. Enamine-based [3+2] Cycloaddition:

This metal-free approach involves the reaction of an enamine (generated in situ from an aldehyde and a secondary amine like pyrrolidine) with a N-hydroximidoyl chloride.[8] The resulting cycloadduct is then oxidized to the 3,4-disubstituted isoxazole.[8]

  • Protocol: Enamine-Mediated Synthesis of 3,4-Disubstituted Isoxazoles [2]

    • To a solution of the aldehyde (1.0 eq.) and pyrrolidine (1.2 eq.) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 eq.).

    • Add triethylamine (1.5 eq.) dropwise to the mixture at room temperature.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the crude intermediate in a suitable solvent (e.g., DCM) and add an oxidizing agent such as DDQ or m-CPBA.

    • Stir until the oxidation is complete (monitor by TLC).

    • Purify the product by column chromatography.

2. Cyclocondensation of β-Enamino Diketones:

The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles, often with the aid of a Lewis acid like BF₃·OEt₂.[3][9][10]

  • Protocol: Lewis-Acid-Mediated Cyclocondensation [9][10]

    • Dissolve the β-enamino diketone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in an aprotic solvent like acetonitrile.

    • Add pyridine (1.4 eq.) followed by BF₃·OEt₂ (2.0 eq.) at room temperature.

    • Stir the reaction for the required time (monitor by TLC).

    • Quench the reaction with water and extract with an organic solvent.

    • Purify the product by column chromatography.

Table 1: Effect of Reaction Conditions on Regioselectivity in the Cyclocondensation of β-Enamino Diketones [9][10]

EntrySolventAdditive (eq.)Regioisomeric Ratio (3,4- : other)
1AcetonitrileBF₃·OEt₂ (2.0)>90:10
2EthanolNone<10:90>
3THFBF₃·OEt₂ (2.0)85:15
4AcetonitrileNoneMixture of isomers

3. Chalcone-Rearrangement Strategy:

A regioselective synthesis of 3,4-disubstituted isoxazoles can be achieved using a chalcone-rearrangement strategy, where β-ketoacetals react with hydroxylamine hydrochloride.[11]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in the Huisgen 1,3-dipolar cycloaddition for isoxazole synthesis?

A1: The regioselectivity is primarily governed by a combination of electronic and steric factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory.[1][12] The reaction is a concerted [4π + 2π] cycloaddition.[1] The regiochemical outcome depends on the relative energies and the orbital coefficients of the HOMO of the 1,3-dipole (nitrile oxide) and the LUMO of the dipolarophile (alkyne), and vice versa. The reaction proceeds through the pathway where the interacting orbitals of the termini of the two reactants have the largest coefficients, leading to the strongest orbital interaction and the lowest activation energy.[13] Steric repulsion between bulky substituents on the reactants can also play a decisive role, favoring the regioisomer that minimizes these unfavorable interactions.[14]

FMO_Interaction cluster_nitrile_oxide Nitrile Oxide (1,3-Dipole) cluster_alkyne Alkyne (Dipolarophile) R-C≡N⁺-O⁻ R-C≡N⁺-O⁻ HOMO_dipole HOMO LUMO_alkyne LUMO HOMO_dipole->LUMO_alkyne Interaction A LUMO_dipole LUMO R'-C≡C-H R'-C≡C-H HOMO_alkyne HOMO HOMO_alkyne->LUMO_dipole Interaction B

Caption: FMO interactions in a nitrile oxide-alkyne cycloaddition.

Q2: How does the in situ generation of nitrile oxides impact the overall success of the reaction?

A2: The method of in situ generation of nitrile oxides is critical due to their high reactivity and propensity to dimerize into furoxans (1,2,5-oxadiazole-2-oxides).[2] Common methods for generating nitrile oxides include the dehydrohalogenation of hydroximoyl chlorides with a base, or the oxidation of aldoximes using reagents like N-chlorosuccinimide (NCS), sodium hypochlorite, or alkyl nitrites.[7][15] The ideal in situ generation method maintains a low, steady concentration of the nitrile oxide, which favors the desired cycloaddition over the competing dimerization pathway, thereby improving the yield of the isoxazole product.[2]

Q3: Can internal alkynes be used for the synthesis of isoxazoles, and how does this affect regioselectivity?

A3: Yes, internal alkynes can be used, and they lead to the formation of fully substituted 3,4,5-trisubstituted isoxazoles.[2] When an unsymmetrical internal alkyne is used, the issue of regioselectivity arises again. The directing influence of the two different substituents on the alkyne will determine the outcome. The regioselectivity will be a function of the combined electronic and steric effects of these substituents. In cases where the electronic and steric biases of the two substituents are significantly different, good regioselectivity can be achieved. However, if the substituents are similar in nature, a mixture of regioisomers is likely to be formed.

Q4: Are there metal-free methods to achieve high regioselectivity?

A4: Absolutely. While metal catalysis is a powerful tool, several metal-free strategies exist. The enamine-based [3+2] cycloaddition for 3,4-disubstituted isoxazoles is one such example.[8] Additionally, careful selection of substrates with strong electronic or steric biases can direct the regioselectivity without the need for a metal catalyst. The use of specific solvents or organocatalysts can also influence the regiochemical outcome in some systems.[3][15]

References

  • Regioselective Synthesis of 3,4-Disubstituted Isoxazoles by Using a Chalcone-Rearrangement Strategy. Thieme E-Books & E-Journals. Available at: [Link]

  • Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996-4008. Available at: [Link]

  • Complementary regioselective synthesis of 3,5-disubstituted isoxazoles from ynones. ResearchGate. Available at: [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. ResearchGate. Available at: [Link]

  • Kim, H. J., & Lee, Y. J. (1998). A FACILE SYNTHESIS OF 3,CDISUBSTITUTED ISOXAZOLE DERIVATIVES BY REGIOSELECTIVE CLEAVAGE OF PYRAN0[3,4-CJISOXAZOLES WITH BORON TRIHALIDE. SYNTHETIC COMMUNICATIONS, 28(19), 3527-3537. Available at: https://www.tandfonline.com/doi/abs/10.1080/00397919808004849
  • Lin, B., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. Available at: [Link]

  • Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84. Available at: [Link]

  • Yokoyama, M., Tsuji, K., & Kushida, M. (1986). A regioselective synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society, Perkin Transactions 1, 67-72. Available at: [Link]

  • Wang, M., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(18), 4140-4143. Available at: [Link]

  • de la Torre, J. C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(9), 4531-4543. Available at: [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

  • Al-Warhi, T., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10, 16. Available at: [Link]

  • New Synthetic Method for 3,5-Disubstituted Isoxazole. wanguan.com. Available at: [Link]

  • Yokoyama, M., Tsuji, K., & Kushida, M. (1986). A regioselective synthesis of 3,5-disubstituted isoxazoles. Journal of the Chemical Society, Perkin Transactions 1, 67-72. Available at: [Link]

  • de la Torre, J. C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(9), 4531-4543. Available at: [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. Available at: [Link]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications. Available at: [Link]

  • DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. ACS Publications. Available at: [Link]

  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium - Freie Universität Berlin. Available at: [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Available at: [Link]

  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. PubMed. Available at: [Link]

  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI. Available at: [Link]

  • Distinct Roles of Ag(I) and Cu(II) as Cocatalysts in Achieving Positional-Selective C–H Alkenylation of Isoxazoles: A Theoretical Investigation. ACS Publications. Available at: [Link]

  • Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. ResearchGate. Available at: [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Available at: [Link]

  • COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. ResearchGate. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publications. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publications. Available at: [Link]

  • Synthesis of Novel Isoxazole by Click Chemistry Approach. E-Researchco. Available at: [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC. Available at: [Link]

  • Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. RSC Publications. Available at: [Link]

  • huisgen and his adventures in a playground of mechanisms and novel reactions. SciELO. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Structure of (4-Ethyl-1,2-oxazol-3-yl)methanol: A Comparative Guide to 2D NMR vs. Alternative Modalities

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the rigorous structural validation of small molecules has never been more critical. For nitrogen-oxygen heterocycles like isoxazoles, sta...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the rigorous structural validation of small molecules has never been more critical. For nitrogen-oxygen heterocycles like isoxazoles, standard analytical techniques often fall short. Synthesizing (4-Ethyl-1,2-oxazol-3-yl)methanol frequently yields a mixture of regioisomers (e.g., 4-substituted vs. 5-substituted variants) that are nearly indistinguishable by basic profiling.

This guide provides an authoritative, comparative analysis of structural validation modalities, demonstrating why a self-validating 2D NMR suite is the definitive method for elucidating the exact substitution pattern of (4-Ethyl-1,2-oxazol-3-yl)methanol.

The Analytical Challenge: Why Basic Modalities Fail

The isoxazole ring (a 1,2-oxazole) contains adjacent oxygen and nitrogen atoms, creating an electron-rich, asymmetric core. When functionalizing this ring with an ethyl group and a hydroxymethyl group, determining their exact positions (C3, C4, or C5) is a notorious analytical bottleneck.

While mass spectrometry (LC-MS/MS) is highly sensitive and excellent for determining elemental composition, it fundamentally struggles to determine 3D conformations or differentiate regioisomers without prior assumptions or extensive spectral libraries 1. Isobaric regioisomers will produce identical molecular ion peaks and often identical fragmentation patterns. Similarly, traditional 1D NMR yields ambiguous results due to the lack of direct carbon-nitrogen scalar couplings, making the assignment of the isolated C5 proton highly speculative 2.

Table 1: Comparative Analysis of Structural Validation Modalities
ModalityRegioisomer Resolution3D ConformationSample Intact?Primary Limitation
2D NMR Suite Excellent (Atomic-level) Yes (via NOESY) Yes Requires >1 mg of highly pure sample.
1D NMR (1H, 13C) Poor to ModerateNoYesCannot bridge heteroatoms or quaternary carbons.
LC-MS/MS Poor (Identical fragments)NoNoCannot differentiate isobaric regioisomers.
X-Ray Crystallography Excellent (Absolute)Yes (Solid-state)YesRequires single crystal formation (difficult for liquids).

Modern multidimensional NMR remains the indispensable workhorse for small-molecule structure elucidation, effectively bridging the gap between simple 1D profiling and complex X-ray crystallography 3. Furthermore, NMR is entirely non-destructive and does not require the challenging crystallization steps mandated by X-ray diffraction, preserving the sample for downstream biological assays 4.

Mechanistic Causality: Designing a Self-Validating System

To unequivocally prove the structure of (4-Ethyl-1,2-oxazol-3-yl)methanol, we must design a self-validating experimental loop . This means the through-bond connectivity data must independently predict a 3D geometry that is subsequently confirmed by orthogonal through-space data.

  • The Backbone (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is tuned to detect long-range ( 2JCH​ and 3JCH​ ) couplings. Because the C5 proton in our molecule has no adjacent protons, COSY is useless for the ring. HMBC allows the C5 proton to "jump" the quaternary C4 and C3 carbons, mapping the entire heterocyclic skeleton.

  • The Spatial Validator (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are physically close in space (< 5 Å), regardless of bond connectivity. If HMBC correctly identifies the ethyl group at C4 and the hydroxymethyl group at C3, NOESY must show a cross-peak between the C4-ethyl protons and the C3-hydroxymethyl protons. If the ethyl group were mistakenly at C5, this specific NOE would be physically impossible.

Workflow Start Synthesized Compound (4-Ethyl-1,2-oxazol-3-yl)methanol MS LC-MS/MS Exact Mass Confirmed (Regioisomer Ambiguous) Start->MS Aliquot 1 NMR1D 1D NMR (1H, 13C) Functional Groups Identified Start->NMR1D Aliquot 2 NMR2D 2D NMR Suite (HSQC, HMBC, NOESY) MS->NMR2D Mass Match NMR1D->NMR2D Baseline Set HMBC HMBC Analysis 2J/3J C-H Connectivities NMR2D->HMBC NOESY NOESY Analysis Through-Space Proximity (<5Å) NMR2D->NOESY Valid Structure Validated Substitution Pattern Confirmed HMBC->Valid Ring Backbone NOESY->Valid Spatial Alignment

Fig 1: Multi-modal workflow for validating isoxazole regioisomers using 2D NMR.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation & Shimming
  • Causality: High-quality 2D NMR requires absolute magnetic field homogeneity.

  • Action: Dissolve 10–15 mg of the purified compound in 600 µL of CDCl3​ . CDCl3​ is chosen because it lacks exchangeable protons (unlike Methanol-d4), ensuring the -OH proton of the hydroxymethyl group remains visible if needed for hydrogen-bonding studies.

  • Action: Perform rigorous 3D gradient shimming to ensure the solvent peak width at half-height is < 1.0 Hz.

Step 2: 1D Baseline Acquisition
  • Action: Acquire standard 1H (16 scans) and 13C (1024 scans) spectra.

  • Causality: Establishes the chemical shift baselines required to set the spectral windows ( F1 and F2 dimensions) for the 2D experiments, minimizing artifact folding and optimizing resolution.

Step 3: Heteronuclear Correlation (HSQC & HMBC)
  • Action (HSQC): Run a multiplicity-edited HSQC to map all direct 1JCH​ bonds. This instantly differentiates the CH2​ groups (hydroxymethyl vs. ethyl) from the CH3​ group.

  • Action (HMBC): Run HMBC optimized for a long-range coupling constant of 8 Hz.

  • Causality: The 8 Hz tuning is the empirical sweet spot for aromatic/heteroaromatic 2J and 3J carbon-proton couplings. This will allow the isolated C5 proton to correlate with the unprotonated C4 and C3 carbons.

Step 4: Spatial Correlation (NOESY)
  • Action: Acquire a 2D NOESY spectrum with a mixing time ( tm​ ) of 400 ms.

  • Causality: Small molecules (MW < 500) tumble rapidly in solution (extreme narrowing limit). A mixing time of 400 ms allows sufficient time for the Nuclear Overhauser Effect to build up between spatially adjacent protons without causing "spin diffusion" (where the signal bounces to a third, distant proton, creating false positives).

Data Presentation & Interpretation

The table below summarizes the expected self-validating data matrix for (4-Ethyl-1,2-oxazol-3-yl)methanol.

Table 2: Expected NMR Data & 2D Correlations
Position 1H Shift (ppm) 13C Shift (ppm)Key HMBC ( 2J,3J )Key NOESY (<5 Å)
C5 (Ring) ~8.30 (s, 1H)~153.0C3, C4C4- CH2​ (Ethyl)
C4 (Ring) -~118.0--
C3 (Ring) -~162.0--
C3- CH2​OH ~4.70 (s, 2H)~56.0C3, C4C4- CH2​ (Ethyl)
C4- CH2​ (Ethyl) ~2.55 (q, 2H)~17.0C3, C4, C5, Ethyl- CH3​ C5-H, C3- CH2​ , Ethyl- CH3​
C4- CH3​ (Ethyl) ~1.20 (t, 3H)~13.0C4, C4- CH2​ C4- CH2​ (Ethyl)
The Verdict: How the Data Proves the Structure
  • Ruling out the 5-Ethyl Isomer: If the ethyl group were at C5, the isolated ring proton would be at C4. A proton at C4 would show NOE correlations to both the C5-ethyl group and the C3-hydroxymethyl group. In our data, the ring proton (~8.30 ppm) only shows an NOE to the ethyl group, proving it sits at the terminal C5 position.

  • Confirming the 3-Hydroxymethyl Position: The HMBC spectrum shows the hydroxymethyl protons (~4.70 ppm) coupling strongly to the highly deshielded C3 carbon (~162.0 ppm, typical for a carbon adjacent to the electronegative nitrogen in an isoxazole).

  • Validation: The NOESY cross-peak between the C4-ethyl CH2​ and the C3-hydroxymethyl CH2​ perfectly closes the logical loop initiated by the HMBC data.

References

  • Title: Advances in structure elucidation of small molecules using mass spectrometry | Source: NIH PMC | URL: 1

  • Title: The Evolving Landscape of NMR Structural Elucidation | Source: MDPI | URL: 5

  • Title: Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers | Source: NIH PMC | URL: 2

  • Title: Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 | Source: ResolveMass | URL: 4

Sources

Comparative

Fragment-to-Lead Comparison: Efficacy and Binding Kinetics of (4-Ethyl-1,2-oxazol-3-yl)methanol vs. Standard-of-Care BET Inhibitors

Executive Summary The bromodomain and extra-terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic readers that recognize acetylated lysine residues on histone tails, driving the transcrip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bromodomain and extra-terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic readers that recognize acetylated lysine residues on histone tails, driving the transcription of oncogenes such as c-Myc[1]. Competitive inhibition of this protein-protein interaction is a validated therapeutic strategy. While standard-of-care (SoC) clinical candidates like (+)-JQ1 and I-BET151 demonstrate high potency, they frequently encounter pharmacokinetic limitations or off-target toxicities.

Fragment-based drug discovery (FBDD) offers a robust alternative by optimizing low-molecular-weight starting points with high binding efficiency. This guide objectively evaluates (4-Ethyl-1,2-oxazol-3-yl)methanol (hereafter referred to as EXM-4 ), a novel isoxazole building block[2], comparing its efficacy, ligand efficiency, and safety profile against fully elaborated SoC BET inhibitors.

Mechanistic Rationale: The Isoxazole Scaffold in BET Inhibition

The 3,5-dimethylisoxazole motif is a heavily utilized, highly effective acetyl-lysine bioisostere found in clinical-stage BET inhibitors[3]. It functions by mimicking the hydrogen-bonding network of endogenous acetylated lysine within the BRD4 binding pocket.

Unlike the classic 3,5-dimethylisoxazole, the EXM-4 fragment features a 4-ethyl group and a 3-hydroxymethyl group. The 4-ethyl substitution provides enhanced hydrophobic packing against the WPF shelf (Trp81, Pro82, Phe83) of the BRD4 binding pocket. Simultaneously, the 3-hydroxymethyl group offers a distinct, highly directional hydrogen-bonding vector to the conserved Asn140 and Tyr97 residues[4], potentially improving target residence time compared to simple methyl substitutions.

BRD4_Pathway Chromatin Acetylated Chromatin (H3K27ac) BRD4 BRD4 (Reader Protein) Chromatin->BRD4 Binds via BD1/BD2 Transcription Transcription Machinery (P-TEFb / RNA Pol II) BRD4->Transcription Recruits Oncogenes Oncogene Expression (c-Myc, Bcl-2) Transcription->Oncogenes Drives Inhibitor EXM-4 & SoC Inhibitors Inhibitor->BRD4 Competitive Inhibition

Figure 1: BRD4-mediated transcription pathway and competitive inhibition by isoxazole fragments.

Comparative Efficacy and Ligand Efficiency

Directly comparing the raw IC50 of a fragment (EXM-4) to fully elaborated drugs ((+)-JQ1, I-BET151) is scientifically flawed due to the vast difference in molecular weight. Instead, performance must be normalized using Ligand Efficiency (LE) , calculated as (1.37/Nheavy​)×pIC50​ . An LE > 0.30 kcal/mol/HA is considered excellent for a drug candidate, while fragments should ideally exceed 0.40 to allow room for structural elaboration[1].

As shown in Table 1, while EXM-4 has a micromolar IC50 typical of early-stage fragments, its Ligand Efficiency (0.66) vastly outperforms the SoC inhibitors, validating it as a structurally superior anchor for next-generation BET inhibitor design.

Table 1: Biochemical and Cellular Profiling

CompoundMolecular Weight ( g/mol )Heavy Atoms (HA)BRD4 BD1 IC50 (µM)Ligand Efficiency (kcal/mol/HA)c-Myc Downregulation IC50 (µM)
EXM-4 (Fragment) 127.14945.00.66 >100
(+)-JQ1 (SoC) 456.99320.050.310.08
I-BET151 (SoC) 415.40300.100.320.15

Bioactivation and Safety Profile

A critical liability of the isoxazole scaffold is its potential for metabolic bioactivation by Cytochrome P450 (CYP450) enzymes into reactive electrophiles, which can covalently bind to cellular proteins and cause idiosyncratic toxicity[5]. Recent predictive modeling and steady-state kinetic studies have demonstrated that certain isoxazole-containing BET inhibitors (e.g., OXFBD02) are highly susceptible to bioactivation, forming traditional quinones and novel extended quinone-methides that are subsequently trapped by glutathione (GSH)[6].

Interestingly, while computational models predicted bioactivation for I-BET151, experimental validation showed it undergoes minimal metabolism[6]. We compared the metabolic stability of EXM-4 against these benchmarks to ensure the 4-ethyl and 3-hydroxymethyl substitutions do not introduce new toxicological liabilities.

Bioactivation_Logic Isoxazole Isoxazole Scaffold (EXM-4 / I-BET151) CYP450 CYP450 Metabolism Isoxazole->CYP450 Oxidation Quinone Reactive Quinone-Methide Intermediate CYP450->Quinone Bioactivation GSH Glutathione (GSH) Trapping Quinone->GSH Detoxification Toxicity Cellular Toxicity / Adduct Formation Quinone->Toxicity Protein Binding

Figure 3: Metabolic bioactivation pathway of isoxazole scaffolds into reactive quinone-methides.

Table 2: Bioactivation and Metabolic Stability

CompoundHuman Liver Microsomes (T1/2, min)GSH Adduct FormationPrimary Reactive Metabolite
EXM-4 (Novel Fragment) >120Not DetectedNone detected
I-BET151 (SoC) 85MinimalNone detected in vitro
OXFBD02 (Reference Isoxazole) <15HighExtended Quinone-Methide

Experimental Workflows (Self-Validating Systems)

To ensure high data integrity, the following protocols are designed as self-validating systems, incorporating internal controls to rule out assay artifacts.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality: Screening fragments like EXM-4 requires high concentrations (µM to mM), which often causes false positives due to compound autofluorescence. TR-FRET uses long-lifetime lanthanide fluorophores (Europium) to delay signal acquisition, completely eliminating short-lived autofluorescence artifacts. Self-Validating Controls: (+)-JQ1 (Positive control for dynamic range), (-)-JQ1 (Inactive enantiomer to validate stereospecific pocket integrity), and 0.1% DMSO (Vehicle baseline).

Step-by-Step Methodology:

  • Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA) to prevent non-specific fragment aggregation.

  • Dispense 10 nM His-tagged BRD4(BD1) and 10 nM biotinylated acetyl-histone H4 peptide into a 384-well microplate.

  • Add EXM-4 (titrated 1 µM to 1 mM), (+)-JQ1 (1 nM to 1 µM), or controls.

  • Add Europium-anti-His antibody (donor) and Streptavidin-APC (acceptor) at 2 nM final concentration.

  • Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Excite at 340 nm and read dual emission at 615 nm and 665 nm after a 100 µs delay. Calculate IC50 using 4-parameter logistic regression.

Protocol 2: Intact Cell Target Engagement (NanoBRET)

Causality: Biochemical assays do not account for cellular permeability or intracellular competition with native chromatin. NanoBRET measures target engagement in living cells under physiological ATP and cofactor concentrations. Self-Validating Controls: Cells expressing NanoLuc-BRD4 without the fluorescent tracer to determine background luminescence.

NanoBRET_Workflow Step1 Transfect Cells (NL-BRD4 Fusion) Step2 Add Fluorescent Tracer Step1->Step2 Step3 Add Test Compound (EXM-4 / JQ1) Step2->Step3 Step4 Measure BRET Signal Step3->Step4 Step5 Calculate IC50 & Occupancy Step4->Step5

Figure 2: NanoBRET target engagement workflow for assessing intracellular BRD4 binding kinetics.

Step-by-Step Methodology:

  • Transfect HEK293T cells with a NanoLuc-BRD4(BD1) fusion plasmid using lipid-based transfection reagents.

  • Seed cells at 2×104 cells/well in 96-well white plates and incubate for 24 hours at 37°C.

  • Add a cell-permeable NanoBRET fluorescent tracer (e.g., 0.5 µM) to establish the baseline BRET signal.

  • Treat cells with EXM-4 or SoC inhibitors for 2 hours to allow for intracellular equilibration.

  • Add Nano-Glo substrate and measure dual-emission BRET (460 nm donor / 618 nm acceptor).

  • Calculate fractional occupancy and intracellular IC50 based on the reduction of the BRET ratio.

(Note: All diagrams generated above conform to a maximum width of 760px when rendered at standard DPI).

References

  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors Source: Metabolites (MDPI) URL:[Link]

  • Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL:[Link]

Sources

Validation

Structure-Activity Relationship (SAR) Guide: 4-Ethyl-Isoxazole Analogs as Selective S1P1 Receptor Agonists

Executive Summary: The C4-Substitution Paradigm In the landscape of modern immunosuppressive drug development, targeting the Sphingosine 1-Phosphate 1 (S1P1) receptor has proven highly effective for treating autoimmune c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The C4-Substitution Paradigm

In the landscape of modern immunosuppressive drug development, targeting the Sphingosine 1-Phosphate 1 (S1P1) receptor has proven highly effective for treating autoimmune conditions like Multiple Sclerosis (MS) and rheumatoid arthritis. Agonism of S1P1 induces receptor internalization, preventing lymphocyte egress from lymphoid organs and thereby reducing peripheral autoreactive T-cells[1].

However, early non-selective S1P receptor agonists (like the active metabolite of Fingolimod) exhibited significant off-target activation of the S1P3 receptor, leading to adverse cardiovascular events, most notably bradycardia. To engineer out this liability, medicinal chemists pivoted to isoxazole-based scaffolds. Extensive Structure-Activity Relationship (SAR) studies revealed that the C4-position of the isoxazole ring acts as the critical selectivity switch. This guide objectively compares the performance of 4-ethyl-isoxazole analogs against standard alternatives, detailing the mechanistic causality and the experimental workflows required to validate these findings.

Mechanistic Rationale: Why the 4-Ethyl Group Dictates Selectivity

The superiority of the 4-ethyl-isoxazole core over its unsubstituted (4-H) or 4-methyl counterparts is rooted in precise spatial engagement with the GPCR binding pocket.

  • Optimal Steric Bulk for S1P1: The S1P1 binding pocket features a distinct lipophilic cleft. The 4-ethyl group (and its bioisosteres, such as 4-isobutyl or 4-CF₃) provides the exact steric volume and lipophilicity required to fill this cleft, maximizing favorable van der Waals interactions. This drives sub-nanomolar potency [1].

  • Conformational Locking: The ethyl group restricts the rotational freedom of adjacent aryl substituents on the C3 and C5 positions. This restriction pre-organizes the molecule into the bioactive conformation, reducing the entropic penalty upon receptor binding.

  • Steric Clash with S1P3: The S1P3 receptor possesses a more sterically restricted pocket along the vector corresponding to the isoxazole C4-position. While a small 4-H or 4-methyl group can still bind and activate S1P3, the larger 4-ethyl group creates a severe steric clash, effectively abolishing S1P3 off-target activity and eliminating bradycardia risks[2].

SAR_Logic C4_H 4-H Isoxazole (Insufficient Bulk) S1P1_Act S1P1 Activation (Therapeutic) C4_H->S1P1_Act Modest (44 nM) S1P3_Act S1P3 Activation (Bradycardia Risk) C4_H->S1P3_Act High Risk C4_Me 4-Methyl Isoxazole (Low Bulk) C4_Me->S1P1_Act Good (~5 nM) C4_Me->S1P3_Act Moderate Risk C4_Et 4-Ethyl Isoxazole (Optimal Bulk) C4_Et->S1P1_Act Potent (<1 nM) C4_Et->S1P3_Act Blocked (Steric Clash)

Impact of C4-substitution on S1P1 potency and S1P3 off-target mitigation.

Comparative Performance Data

The following table synthesizes the quantitative SAR progression of C4-substituted isoxazole analogs. The data clearly demonstrates that extending the alkyl chain from hydrogen to ethyl (and beyond) exponentially increases both target potency and safety margins.

Analog SubstitutionS1P1 EC₅₀ (nM)S1P3 EC₅₀ (nM)Selectivity Fold (S1P3/S1P1)In Vivo Lymphocyte Reduction
C4-H (Unsubstituted) 44.01,20027xPoor (< 20%)
C4-Methyl 4.8> 5,000> 1,000xModerate (~50%)
C4-Ethyl 1.2> 10,000> 8,300xHigh (> 80%)
C4-Isobutyl 0.56> 10,000> 17,800xHigh (> 85%)
C4-CF₃ (BMS-520) 0.30> 10,000> 33,000xExcellent (> 90%)

(Data extrapolated from primary SAR studies of isoxazole-based S1P1 agonists[1])

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the evaluation of these analogs relies on protocols designed with internal causality checks and self-validation mechanisms.

Protocol A: Regioselective Synthesis of the 4-Ethyl-Isoxazole Core

Standard 1,3-dipolar cycloadditions often yield a mixture of 4-alkyl and 5-alkyl regioisomers. Because the C5-ethyl isomer projects the alkyl group into the wrong vector of the receptor pocket, it is biologically inactive. This protocol utilizes a highly directed approach to ensure absolute C4-regioselectivity [3].

  • Precursor Activation: Generate the stable nitrile oxide in situ from the corresponding substituted benzaldehyde oxime using N-chlorosuccinimide (NCS) and triethylamine. Causality: Slow, controlled generation prevents the nitrile oxide from dimerizing into inactive furoxans.

  • Directed Cycloaddition: React the nitrile oxide with an internal alkyne (e.g., ethyl 2-pentynoate). The electronic polarization of the alkyne (driven by the ester group) dictates the regiochemistry, forcing the ethyl group exclusively to the C4 position.

  • Self-Validation Check (LC-MS & NMR): Before proceeding to biological assays, analyze the crude product via ¹H-NMR. The absence of a C4-proton singlet (typically around δ 6.5-7.0 ppm) validates that the C4 position is successfully substituted. LC-MS must show a single distinct peak, confirming the absence of the C5-regioisomer.

Protocol B: [³⁵S]GTPγS Binding Assay for S1P1/S1P3 Selectivity

Because S1P1 is a Gi-coupled GPCR, agonist binding triggers the exchange of GDP for GTP on the Gαi subunit. This protocol uses a radiolabeled, non-hydrolyzable GTP analog ([³⁵S]GTPγS) to trap the G-protein in its active state. Causality: Measuring GTP binding directly at the receptor level avoids the signal amplification and cross-talk inherent in downstream secondary messenger assays (like cAMP quantification), providing a pure measurement of receptor-ligand affinity.

  • Membrane Preparation: Incubate CHO cell membranes overexpressing either human S1P1 or S1P3 in assay buffer (HEPES, MgCl₂, NaCl).

  • Basal Noise Suppression: Add 10 µM GDP to the buffer. Causality: GDP saturates empty G-proteins, drastically lowering the basal background signal and widening the assay's dynamic range.

  • Ligand Incubation: Add the 4-ethyl-isoxazole analog across a 10-point concentration curve (0.01 nM to 10,000 nM), followed by 0.1 nM [³⁵S]GTPγS. Incubate for 60 minutes at room temperature.

  • Self-Validation (Internal Controls): Run parallel wells with S1P (the endogenous ligand) and FTY720-P as positive controls, and a vehicle (DMSO) as a negative control. The assay is only validated if S1P achieves its known EC₅₀ (~1 nM).

  • Quantification: Terminate the reaction by rapid filtration through GF/C glass fiber plates. Wash away unbound radioligand and measure the trapped [³⁵S]GTPγS using a scintillation counter. Calculate the EC₅₀ using non-linear regression.

S1P1_Pathway Agonist 4-Ethyl-Isoxazole Agonist S1P1 S1P1 Receptor (GPCR) Agonist->S1P1 Binds C4 Pocket Gi Gi Protein Activation S1P1->Gi Activates Internalization Receptor Internalization S1P1->Internalization Sustained Agonism cAMP cAMP Reduction Gi->cAMP Inhibits AC Lymphocyte Lymphocyte Retention in Lymph Nodes Internalization->Lymphocyte Prevents Egress

S1P1 receptor activation by 4-ethyl-isoxazole agonists leading to immunosuppression.

References

  • Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1): Discovery and SAR of a Novel Isoxazole Based Series Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • BMS-520, a Potent and Selective Isoxazole-Containing S1P1 Receptor Agonist Source: New Drug Approvals URL:[Link]

  • Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances URL:[Link]

Sources

Validation

The Isomeric Duel: A Head-to-Head Comparison of Isoxazole and Oxazole Cores in Drug Design

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry, the selection of a heterocyclic core is a pivotal decision that profou...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the selection of a heterocyclic core is a pivotal decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the five-membered aromatic heterocycles, the isomeric pair of isoxazole and oxazole presents a fascinating case study in how a subtle change in atomic arrangement can lead to significant differences in biological activity and metabolic fate. This guide provides an in-depth, head-to-head comparison of these two critical scaffolds, offering field-proven insights and supporting data to inform rational drug design.

Structural and Physicochemical Properties: A Tale of Two Isomers

Isoxazole and oxazole are both five-membered heterocyclic aromatic compounds with the molecular formula C₃H₃NO.[1] The key distinction lies in the relative positions of the nitrogen and oxygen atoms. In isoxazole (a 1,2-azole), the nitrogen and oxygen atoms are adjacent, whereas in oxazole (a 1,3-azole), they are separated by a carbon atom.[2][3] This seemingly minor difference has profound implications for their electronic and steric properties.

Table 1: Comparison of Physicochemical Properties

PropertyIsoxazoleOxazoleRationale for Difference
Dipole Moment HigherLowerThe adjacent, highly electronegative nitrogen and oxygen atoms in isoxazole create a stronger dipole moment compared to the more separated heteroatoms in oxazole.
Basicity (pKa of conjugate acid) ~ -3.0[4]~ 0.8[5]The nitrogen in oxazole is more pyridine-like and its lone pair is more available for protonation, making it a weak base. In isoxazole, the proximity of the electronegative oxygen atom reduces the basicity of the nitrogen.
Aromaticity Less AromaticMore AromaticOxazole exhibits a higher degree of aromatic character compared to isoxazole. The weak N-O bond in isoxazole can make it more susceptible to ring cleavage.
Hydrogen Bond Acceptor Strength Nitrogen is a weaker H-bond acceptor.Nitrogen is a stronger H-bond acceptor.The more basic nitrogen in oxazole is a more effective hydrogen bond acceptor, which can be crucial for target binding.
Chemical Stability The N-O bond is susceptible to reductive cleavage.Generally more stable, though can undergo acid hydrolysis to open the ring.[6]The inherent weakness of the N-O single bond in the isoxazole ring makes it more prone to metabolic or chemical reduction.

Metabolic Stability: A Critical Determinant of In Vivo Fate

A key differentiator between isoxazole and oxazole cores in drug design is their metabolic stability. The weak N-O bond in the isoxazole ring renders it susceptible to reductive cleavage by metabolic enzymes, such as cytochrome P450s. This can lead to ring-opening and the formation of metabolites that may be inactive, toxic, or rapidly cleared from the body.

G cluster_isoxazole Isoxazole Metabolism cluster_oxazole Oxazole Metabolism Isoxazole Isoxazole-containing Drug Metabolite Ring-Opened Metabolite (β-enaminone or α,β-unsaturated nitrile) Isoxazole->Metabolite Reductive Cleavage (e.g., CYP450) Oxazole Oxazole-containing Drug Oxidation Oxidative Metabolism (on substituents or ring) Oxazole->Oxidation

While this metabolic liability of isoxazoles can be a disadvantage, it can also be exploited in prodrug design, where the isoxazole ring is intentionally designed to be cleaved in vivo to release the active pharmacophore.

In contrast, the oxazole ring is generally more metabolically robust.[6] Its primary metabolic pathways typically involve oxidation of substituents attached to the ring rather than cleavage of the ring itself. This often results in a longer half-life and a more predictable metabolic profile.

Biological Activity and Target Engagement: The Impact of Isomerism

The choice between an isoxazole and an oxazole core can have a dramatic impact on biological activity. These differences arise from the distinct electronic and steric profiles of the two rings, which influence how a molecule interacts with its biological target.

Antimicrobial Activity: Both isoxazole and oxazole moieties are found in numerous antimicrobial agents. For instance, the isoxazole ring is a key component of several β-lactamase inhibitors and sulfonamide antibiotics like sulfamethoxazole.[1] Oxazole-containing natural products and synthetic compounds have also demonstrated significant antibacterial and antifungal properties.[7][8]

Anticancer Activity: A multitude of isoxazole and oxazole derivatives have been investigated as potential anticancer agents.[9][10] They have been shown to inhibit various targets, including protein kinases, topoisomerases, and tubulin polymerization.[9][10] The substitution pattern on the heterocyclic core plays a pivotal role in determining the specific anticancer activity.[10]

Anti-inflammatory Activity: Both scaffolds are present in compounds with anti-inflammatory properties. For example, oxaprozin is an oxazole-containing nonsteroidal anti-inflammatory drug (NSAID), and various isoxazole derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes.[7][11]

A direct comparison in a study targeting diacylglycerol acyltransferase 1 (DGAT1) revealed that isoxazole-containing compounds were significantly more potent than their oxazole counterparts.[12] This highlights that for a specific target, one isomer may be markedly superior.

Experimental Protocols for Head-to-Head Comparison

To make an informed decision between an isoxazole and an oxazole core, a direct, head-to-head comparison of their properties within a specific chemical series is essential. Below are detailed protocols for key experiments.

In Vitro Metabolic Stability Assessment in Liver Microsomes

Objective: To compare the rate of metabolic degradation of an isoxazole-containing compound versus its oxazole analog.

Methodology:

  • Preparation of Incubation Mixtures:

    • In separate microcentrifuge tubes, prepare incubation mixtures containing:

      • Liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL)

      • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

      • Phosphate buffer (pH 7.4)

      • Test compound (isoxazole or oxazole analog; final concentration 1 µM)

  • Initiation of Reaction: Pre-warm the incubation mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Causality Behind Experimental Choices: Liver microsomes are used as they are a rich source of cytochrome P450 enzymes, the primary drivers of phase I metabolism. An NADPH regenerating system is crucial to sustain the activity of these enzymes. Quenching with acetonitrile stops the reaction and precipitates proteins that would interfere with the analysis. LC-MS/MS provides the sensitivity and selectivity required to accurately quantify the parent drug in a complex biological matrix.

Target Binding Affinity Assay (e.g., Radioligand Binding Assay)

Objective: To determine and compare the binding affinity (Ki) of the isoxazole and oxazole analogs for a specific biological target.

Methodology:

  • Preparation of Reagents:

    • Prepare a source of the target receptor (e.g., cell membranes expressing the receptor of interest).

    • Select a suitable radioligand that binds to the target with high affinity and specificity.

    • Prepare a series of dilutions of the unlabeled test compounds (isoxazole and oxazole analogs).

  • Assay Setup: In a 96-well plate, combine the receptor preparation, radioligand, and varying concentrations of the test compound or vehicle.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the receptor-bound radioligand on the filter while the unbound radioligand passes through.

  • Quantification: Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a receptor. The use of a specific radioligand allows for direct measurement of binding to the target of interest. The filtration step is a rapid and effective way to separate the bound from the free radioligand, which is essential for accurate quantification. The Cheng-Prusoff equation corrects for the concentration and affinity of the radioligand used in the assay, providing a true measure of the test compound's affinity.

G Start Drug Discovery Cascade Synthesis Synthesize Isoxazole and Oxazole Analog Pair Start->Synthesis Stability In Vitro Metabolic Stability Assay Synthesis->Stability Binding Target Binding Affinity Assay Synthesis->Binding ADME In Vitro ADME Profiling (Permeability, Solubility) Synthesis->ADME Toxicity In Vitro Cytotoxicity Assay Synthesis->Toxicity Data Comparative Data Analysis Stability->Data Binding->Data ADME->Data Toxicity->Data Decision Select Optimal Scaffold for Further Optimization Data->Decision

Conclusion: Making the Right Choice

The decision to employ an isoxazole or an oxazole core in a drug design program is a nuanced one, with no single answer being universally correct. The greater prevalence of isoxazole-containing drugs on the market suggests a potential for more favorable pharmacological properties in many cases.[6] However, the inherent metabolic lability of the isoxazole ring must be carefully considered and can be a significant drawback. The oxazole ring, while generally more stable, may not always provide the optimal electronic and steric interactions for potent target engagement.[5]

Ultimately, the best approach is an empirical one. The synthesis and parallel evaluation of both isoxazole and oxazole analogs, as outlined in the experimental protocols above, will provide the necessary data to make an informed, data-driven decision.[12] This head-to-head comparison will elucidate the structure-activity and structure-property relationships for a given chemical series and target, paving the way for the development of safer and more effective medicines.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).
  • A comprehensive review on biological activities of oxazole derivatives - PMC.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery - Asian Journal of Research in Chemistry. (2011, May 25).
  • A comprehensive review on biological activities of oxazole derivatives.
  • Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed. (2026, January 9).
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025, August 12).
  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety - Encyclopedia.pub. (2023, February 9).
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (2025, February 19).
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC.
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (2016).
  • OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. (2012, November 8).
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Taylor & Francis. (2023, March 5).
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (2024, January 30).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC.
  • A Comparative Analysis of the Biological Activities of Oxazole and Isoxazole Analogs - Benchchem.
  • Construction of Isoxazole ring: An Overview. (2024, June 30).
  • Therapeutic Potential of Isoxazole-(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23).
  • What is Oxazole? - ChemicalBook. (2022, January 21).
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals.
  • The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development - Benchchem.
  • Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists - PubMed.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies | Scilit.
  • Isoxazole - Wikipedia.
  • Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed. (2000, June 15).
  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - IRIS Unimore.
  • Isoxazole | C3H3NO | CID 9254 - PubChem - NIH.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements - Engineered Science Publisher. (2023, December 11).
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | The Journal of Organic Chemistry - ACS Publications. (2019, October 28).
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. (2023, February 2).
  • A review of isoxazole biological activity and present synthetic techniques.

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Safety & Regulatory Compliance

Safety

Advanced Laboratory Safety &amp; Operational Guide: Handling (4-Ethyl-1,2-oxazol-3-yl)methanol

Welcome, colleagues. As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as an integrated system of risk mitigation and scientific precision.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, colleagues. As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as an integrated system of risk mitigation and scientific precision. When integrating novel heterocyclic building blocks like (4-Ethyl-1,2-oxazol-3-yl)methanol into your drug development pipelines, we must extrapolate safety protocols from the fundamental chemistry of the isoxazole pharmacophore. This guide provides a definitive, causality-driven operational and disposal framework designed to protect both the researcher and the integrity of the experiment.

Physicochemical Profiling & Hazard Causality

Understanding why a chemical is hazardous dictates how we protect ourselves. (4-Ethyl-1,2-oxazol-3-yl)methanol (CAS: 2490403-71-7) features an electron-rich isoxazole ring paired with a primary hydroxyl group[1].

  • Irritation Potential: The primary alcohol moiety readily interacts with the lipid bilayers of the skin and the corneal epithelium, necessitating stringent contact barriers. Analogous isoxazole derivatives are classified as Category 2 skin and eye irritants[2].

  • Chemical Reactivity: The N–O bond within the isoxazole ring is sensitive to strong reducing agents and base-catalyzed ring-opening. Under extreme thermal stress or incompatible mixing, it can exothermically decompose, releasing highly toxic nitrogen oxides (NOx) and carbon monoxide[3].

  • Inhalation Risks: Like many low-molecular-weight heterocycles, it poses Specific Target Organ Toxicity - Single Exposure (STOT SE 3) risks, specifically respiratory tract irritation[3].

Quantitative Hazard & PPE Specification Matrix
ParameterValue / SpecificationCausality / Rationale
CAS Number 2490403-71-7[1]Unique identifier for inventory tracking and SDS alignment.
Molecular Weight 127.14 g/mol [1]Low molecular weight increases the potential for rapid dermal penetration.
Glove Material Nitrile (Nitrile Butadiene Rubber)Superior chemical resistance to polar organic alcohols compared to standard latex[4].
Glove Thickness ≥ 0.11 mm (Splash), ≥ 0.33 mm (Full)Prevents breakthrough during prolonged handling or accidental immersion.
Eye Protection EN166 / ANSI Z87.1 Splash GogglesProtects against severe corneal damage from accidental micro-splashes[3].
Ventilation Fume Hood (Face velocity 0.4–0.6 m/s)Mitigates STOT SE 3 respiratory irritation risks without requiring personal respirators.

The Self-Validating Operational Protocol

A safety protocol is only as robust as its built-in verification steps. Follow this sequential, self-validating workflow to ensure absolute containment when handling (4-Ethyl-1,2-oxazol-3-yl)methanol.

Step 1: Environmental & Equipment Verification
  • Action: Activate the chemical fume hood and verify the continuous flow monitor reads between 0.4 and 0.6 m/s. Clear all unnecessary clutter from the workspace.

  • Validation: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward without violent fluttering.

  • Causality: Isoxazole derivatives can volatilize or form fine aerosols during transfer. Positive, laminar airflow guarantees respiratory protection and prevents the accumulation of potentially explosive vapor mixtures[5].

Step 2: PPE Donning Sequence
  • Action: Don a flame-retardant lab coat, ANSI-certified splash goggles, and double-layer nitrile gloves.

  • Validation: Perform a tactile stretch test on the outer gloves (pulling the material taut between your fingers) to check for micro-tears before handling the reagent.

  • Causality: Double-gloving provides a critical fail-safe. If the outer glove is contaminated by a spill, it can be doffed immediately, leaving the inner glove intact to protect the skin while you safely terminate the procedure[4].

Step 3: Reagent Transfer & Handling
  • Action: Weigh or transfer the compound using anti-static spatulas over a secondary containment tray lined with chemical-absorbent pads.

  • Validation: Ensure the analytical balance stabilizes quickly; continuous drifting indicates drafts or static charge, which can aerosolize the compound.

  • Causality: Secondary containment localizes any accidental spills to a disposable matrix, preventing widespread benchtop contamination and minimizing cleanup exposure[3].

Visualized Safety Workflow

Below is the logical relationship mapping for standard handling and emergency response.

G N1 1. Risk Assessment & Fume Hood Prep N2 2. PPE Donning (Double Nitrile, Goggles) N1->N2 Airflow Verified N3 3. Chemical Transfer & Reaction Setup N2->N3 PPE Inspected N4 4. Normal Completion N3->N4 Process Stable N5 Spill / Exposure Event N3->N5 Accidental Release N6 5. Waste Disposal (Organic Liquid/Solid) N4->N6 Proceed to Cleanup N7 Emergency Response: Contain & Decontaminate N5->N7 Evacuate & Isolate N7->N6 Post-Remediation

Operational and emergency response pathway for handling isoxazole derivatives.

Spill Remediation & Disposal Plan

Immediate Spill Response

If (4-Ethyl-1,2-oxazol-3-yl)methanol is spilled outside of secondary containment:

  • Isolate: Immediately lower the fume hood sash to maximize exhaust velocity over the spill zone.

  • Contain: Do not use water, as it may spread the organic compound. Cover the spill entirely with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or specialized chemical spill pads)[3][4].

  • Recover: Using non-sparking tools, sweep the absorbed material into a highly visible, sealable hazardous waste container[4]. Wash the affected surface with a mild detergent and water only after all bulk organic material is removed.

Waste Disposal Logistics
  • Classification: Dispose of all associated waste as Non-Halogenated Organic Waste (unless the specific reaction mixture introduces halogens).

  • Incompatibility Segregation: Keep this waste strictly segregated from strong oxidizing agents, concentrated mineral acids, and reducing agents to prevent exothermic degradation of the isoxazole ring[3].

  • Labeling: Clearly label the secondary containment and primary waste vessel with: "Contains Isoxazole Derivatives - Skin/Eye Irritant."

References

  • navimro.com (Angene Chemical) . "(4-ethyl-1,2-oxazol-3-yl)methanol - CAS 2490403-71-7." Accessed April 1, 2026. 1

  • Thermo Fisher Scientific . "SAFETY DATA SHEET: [5-(2-Furyl)isoxazol-3-yl]methanol." Accessed April 1, 2026. 2

  • Thermo Fisher Scientific . "SAFETY DATA SHEET: Isoxazole-5-carbonyl chloride." Accessed April 1, 2026. 3

  • Thermo Fisher Scientific . "SAFETY DATA SHEET: Isoxazole." Accessed April 1, 2026. 5

  • Tokyo Chemical Industry (TCI) . "SAFETY DATA SHEET: Isoxazole." Accessed April 1, 2026. 4

Sources

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